molecular formula C10H7IO2S B1302239 Methyl 3-iodobenzo[b]thiophene-2-carboxylate CAS No. 683274-54-6

Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B1302239
CAS No.: 683274-54-6
M. Wt: 318.13 g/mol
InChI Key: ONAZJXBGWCWHPN-UHFFFAOYSA-N
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Description

Methyl 3-iodobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H7IO2S and its molecular weight is 318.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-iodo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAZJXBGWCWHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259403
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
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Molecular Weight

318.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-54-6
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 3-iodobenzo[b]thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The document details the primary synthetic route, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory and process development applications.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic structures with diverse biological activities. The benzo[b]thiophene scaffold is a privileged structure found in numerous approved drugs and clinical candidates, exhibiting activities such as antimicrobial, anti-inflammatory, and anti-cancer properties[1]. The presence of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the generation of diverse compound libraries for drug discovery[2].

This guide focuses on a common and efficient two-step synthetic approach: the initial synthesis of the precursor, Methyl benzo[b]thiophene-2-carboxylate, followed by its regioselective iodination at the 3-position.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence. The first step involves the construction of the benzo[b]thiophene-2-carboxylate core, and the second step is the introduction of the iodine atom at the 3-position via electrophilic substitution.

cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Iodination A 2-Chlorobenzaldehyde C Methyl benzo[b]thiophene-2-carboxylate A->C Base (e.g., Et3N) DMSO, Microwave B Methyl thioglycolate B->C E This compound C->E Solvent (e.g., Acetonitrile) Room Temperature D N-Iodosuccinimide (NIS) D->E

Figure 1: General synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the two key steps in the synthesis of this compound. The data is compiled from analogous and related reactions found in the literature[3][4].

Table 1: Synthesis of Methyl benzo[b]thiophene-2-carboxylate

ParameterValue
Reactants
2-Chlorobenzaldehyde1.0 eq
Methyl thioglycolate1.2 eq
Triethylamine (Et₃N)2.0 eq
Solvent DMSO
Reaction Conditions
Temperature130 °C (Microwave)
Time15 min
Yield 85-95%

Table 2: Iodination of Methyl benzo[b]thiophene-2-carboxylate

ParameterValue
Reactants
Methyl benzo[b]thiophene-2-carboxylate1.0 eq
N-Iodosuccinimide (NIS)1.1 eq
Solvent Acetonitrile
Reaction Conditions
TemperatureRoom Temperature
Time2-4 hours
Yield 90-98%

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl benzo[b]thiophene-2-carboxylate

This procedure is adapted from a microwave-assisted synthesis of related benzothiophene scaffolds[3].

Materials:

  • 2-Chlorobenzaldehyde

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chlorobenzaldehyde (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (2.0 eq) in dimethyl sulfoxide (DMSO).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 15 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with deionized water and dry under vacuum to afford Methyl benzo[b]thiophene-2-carboxylate.

Step 2: Synthesis of this compound

This procedure is based on the electrophilic iodination of thiophene derivatives using N-iodosuccinimide[4]. Halogenation of the benzo[b]thiophene ring system is known to predominantly occur at the 3-position[5].

Materials:

  • Methyl benzo[b]thiophene-2-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve Methyl benzo[b]thiophene-2-carboxylate (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-iodosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis of the target compound.

start Starting Materials step1 Step 1: Cyclization 2-Chlorobenzaldehyde + Methyl thioglycolate Formation of Benzo[b]thiophene Ring start->step1:f0 intermediate Intermediate Methyl benzo[b]thiophene-2-carboxylate step1:f1->intermediate step2 Step 2: Electrophilic Substitution Reaction with N-Iodosuccinimide Regioselective Iodination at C3 intermediate->step2:f0 final_product Final Product This compound step2:f1->final_product

Figure 2: Logical flow of the synthesis process.

Conclusion

The synthesis of this compound is a straightforward process that can be efficiently accomplished in two high-yielding steps. The methodologies presented in this guide are robust and scalable, making them suitable for both small-scale laboratory synthesis and larger-scale production for drug development programs. The strategic placement of the iodine atom in the final product opens up a wide array of possibilities for further chemical modifications, underscoring the importance of this key intermediate in the synthesis of novel therapeutic agents.

References

Technical Guide: Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 683274-54-6

A Comprehensive Overview for Chemical Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl 3-iodobenzo[b]thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document outlines its chemical properties, synthesis methodologies, spectroscopic data, and potential applications in drug discovery, offering a valuable resource for researchers and scientists.

Chemical and Physical Properties

This compound is a solid at room temperature. Its molecular structure features a benzothiophene core, which is a bicyclic system with a benzene ring fused to a thiophene ring. The key functional groups are an iodine atom at the 3-position and a methyl carboxylate group at the 2-position. These features make it a versatile intermediate for further chemical modifications.

PropertyValueReference
CAS Number 683274-54-6[1]
Molecular Formula C₁₀H₇IO₂S[1]
Molecular Weight 318.13 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95.0%[1]
InChI Key ONAZJXBGWCWHPN-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves an electrophilic iodocyclization reaction of a corresponding 2-alkynylthioanisole precursor. This methodology is a common and effective way to construct the 3-halobenzo[b]thiophene scaffold.[2][3]

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: first, the preparation of the alkyne precursor, followed by the iodocyclization to yield the final product.

Synthesis_Workflow Precursor Preparation of 2-Alkynylthioanisole Precursor Cyclization Iodocyclization Reaction Precursor->Cyclization Key Intermediate Product This compound Cyclization->Product Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Iodocyclization

Materials:

  • Methyl 2-(alkynyl)thiobenzoate (precursor)

  • Iodine (I₂)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the methyl 2-(alkynyl)thiobenzoate precursor in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of iodine in dichloromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for the time required to complete the reaction (typically monitored by Thin Layer Chromatography, TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of similar structures, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.5 ppm. A singlet corresponding to the methyl ester protons should appear around δ 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the ester carbonyl carbon (around δ 160-165 ppm), and the methyl ester carbon (around δ 52 ppm). The carbon bearing the iodine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

  • C-O stretch (ester): Bands in the region of 1250-1300 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (318.13 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

Reactivity and Applications in Drug Development

The 3-iodo- and 2-carboxylate functionalities of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 3-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of diverse substituents at this position, enabling the generation of libraries of compounds for biological screening.[4]

Reactivity_Diagram Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Heck Heck Coupling (Alkenes) Start->Heck Product_Suzuki 3-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Heck 3-Alkenyl Derivative Heck->Product_Heck

Caption: Reactivity of this compound in cross-coupling reactions.

Potential Biological Significance

The benzothiophene core is a "privileged structure" in medicinal chemistry, found in a variety of biologically active compounds with a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The introduction of a halogen at the 3-position can significantly influence the biological activity of these compounds.[2][3] While the specific biological targets and signaling pathway involvement of this compound have not been explicitly detailed in the literature, its derivatives are of interest for their potential as:

  • Kinase Inhibitors: The benzothiophene scaffold is present in known kinase inhibitors, and derivatives of this compound could be explored for their potential to target various kinases involved in cell signaling pathways related to cancer and inflammation.[7]

  • Enzyme Inhibitors: Halogenated benzothiophenes have been investigated as inhibitors of various enzymes. The reactivity of the iodo group allows for the synthesis of derivatives that can be tested against a range of enzymatic targets.

The exploration of derivatives of this compound could lead to the discovery of novel therapeutic agents that modulate key signaling pathways in various diseases. Further research is warranted to fully elucidate the pharmacological potential of this compound and its analogs.

References

"physical and chemical properties of Methyl 3-iodobenzo[b]thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Abstract

This compound (CAS No: 683274-54-6) is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate. Its structure, featuring a benzo[b]thiophene core, a methyl ester at the 2-position, and an iodine atom at the 3-position, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This document provides a comprehensive overview of its known physical and chemical properties, a detailed representative protocol for its synthesis via iodocyclization, and a summary of its key applications in synthetic chemistry, particularly in the construction of complex molecular architectures.

Chemical and Physical Properties

Precise experimental data for this compound is not widely available in published literature, a common characteristic for specialized research intermediates. The following tables summarize the available identifying information and predicted physical properties.

Chemical Identity
PropertyValueSource
CAS Number 683274-54-6[CymitQuimica]
Molecular Formula C₁₀H₇IO₂S[CymitQuimica]
Molecular Weight 318.13 g/mol [CymitQuimica]
Physical Form Solid[CymitQuimica]
Purity Typically >95%[CymitQuimica]
InChI Key ONAZJXBGWCWHPN-UHFFFAOYSA-N[CymitQuimica]
Physical Properties
PropertyValueNotesSource
Melting Point Data Not Available-
Boiling Point 366.7 ± 22.0 °C at 760 mmHgPredicted[Fluorochem]
Flash Point 175.6 ± 22.3 °CPredicted[Fluorochem]
Solubility Data Not AvailableExpected in common organic solvents-
Spectral Data

Experimental spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) for this compound is not available in publicly accessible databases. Characterization would follow standard spectroscopic techniques as outlined in the representative analytical protocol below.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the literature. However, a robust and widely applicable method for the synthesis of the 3-iodobenzo[b]thiophene core is through the electrophilic iodocyclization of 2-alkynylthioanisole precursors. The following is a representative protocol adapted from established methodologies for similar structures.

Representative Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodocyclization cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Characterization precursor Sonogashira Coupling: 2-Iodothioanisole + Methyl Propiolate cyclization Electrophilic Cyclization with I₂ in solvent (e.g., CH₂Cl₂) precursor->cyclization Precursor workup Aqueous Work-up cyclization->workup Crude Product purify Column Chromatography workup->purify product This compound purify->product Purified Product analysis NMR, MS, IR Analysis product->analysis

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Representative)

Objective: To synthesize this compound from a suitable 2-alkynylthioanisole precursor.

Part A: Synthesis of Precursor (Methyl 3-(2-(methylthio)phenyl)propiolate)

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodothioanisole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Reagents: Add a suitable solvent system, such as a mixture of THF and triethylamine (Et₃N).

  • Addition of Alkyne: Slowly add methyl propiolate (1.1 eq.) to the stirred reaction mixture.

  • Reaction: Stir the mixture at room temperature until TLC or GC-MS analysis indicates the complete consumption of the starting 2-iodothioanisole.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the precursor, methyl 3-(2-(methylthio)phenyl)propiolate.

Part B: Iodocyclization to form this compound

  • Reaction Setup: Dissolve the precursor from Part A (1.0 eq.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Addition of Iodine: Add a solution of molecular iodine (I₂, 1.2-1.5 eq.) in CH₂Cl₂ dropwise to the stirred solution at 0 °C or room temperature.

  • Reaction: Monitor the reaction by TLC. The cyclization is often rapid, proceeding to completion within a few hours at room temperature.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Stir until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the final product, this compound.

Analytical Characterization Protocol

The purified product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the ester).

  • Melting Point Analysis: To determine the melting point range of the solid product.

Chemical Properties and Reactivity

The primary chemical utility of this compound stems from the reactivity of the C-I bond at the 3-position. This aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable building block for creating a diverse library of substituted benzo[b]thiophenes, which are scaffolds of interest in medicinal chemistry and materials science.

The key reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 3-aryl or 3-vinyl benzo[b]thiophenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties at the 3-position.[1]

  • Heck Coupling: Reaction with alkenes to form 3-alkenyl substituted benzo[b]thiophenes.[1]

  • Carbonylation Reactions: Introduction of carbonyl-containing groups, such as amides or esters, at the 3-position using carbon monoxide.[1]

Reactivity in Palladium-Catalyzed Cross-Coupling

Reactivity main This compound suzuki Suzuki-Miyaura Coupling main->suzuki sonogashira Sonogashira Coupling main->sonogashira heck Heck Coupling main->heck reagent_suzuki R-B(OH)₂ [Pd Catalyst, Base] suzuki->reagent_suzuki + reagent_sono R-C≡C-H [Pd/Cu Catalysts, Base] sonogashira->reagent_sono + reagent_heck Alkene (R-CH=CH₂) [Pd Catalyst, Base] heck->reagent_heck + product_suzuki 3-Aryl/Vinyl Product reagent_suzuki->product_suzuki forms product_sono 3-Alkynyl Product reagent_sono->product_sono forms product_heck 3-Alkenyl Product reagent_heck->product_heck forms

Caption: Key cross-coupling reactions utilizing this compound.

References

An In-depth Technical Guide to Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodobenzo[b]thiophene-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a benzo[b]thiophene core with an iodine atom at the 3-position and a methyl ester at the 2-position, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The benzo[b]thiophene scaffold is a prominent feature in many biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of novel molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound .

Chemical Structure:

G 2-Alkynyl_Thioanisole 2-Alkynyl Thioanisole NaX_CuSO4 NaX (X = Cl, Br, I) CuSO₄, Ethanol 2-Alkynyl_Thioanisole->NaX_CuSO4 Electrophilic Cyclization 3-Halo_Benzothiophene 3-Halobenzo[b]thiophene NaX_CuSO4->3-Halo_Benzothiophene G cluster_workflow Suzuki Coupling Workflow Start Start: this compound + Arylboronic Acid Reaction_Setup Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) Start->Reaction_Setup Reaction Heat reaction mixture (e.g., 90-100 °C) Reaction_Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product: Methyl 3-arylbenzo[b]thiophene-2-carboxylate Purification->Product G cluster_workflow Sonogashira Coupling Workflow Start Start: this compound + Terminal Alkyne Reaction_Setup Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) co-catalyst (e.g., CuI) - Base (e.g., Et₃N) - Solvent (e.g., THF/DMF) Start->Reaction_Setup Reaction Stir at room temperature or with gentle heating Reaction_Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product: Methyl 3-alkynylbenzo[b]thiophene-2-carboxylate Purification->Product G Starting_Material This compound Cross_Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, etc.) Starting_Material->Cross_Coupling Compound_Library Library of Novel Benzo[b]thiophene Derivatives Cross_Coupling->Compound_Library Diverse_Building_Blocks Diverse Building Blocks (Boronic Acids, Alkynes, Alkenes, etc.) Diverse_Building_Blocks->Cross_Coupling Biological_Screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) Compound_Library->Biological_Screening Hit_Identification Hit Identification and Lead Optimization Biological_Screening->Hit_Identification

Structure Elucidation of Methyl 3-iodobenzo[b]thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Methyl 3-iodobenzo[b]thiophene-2-carboxylate. The document outlines the expected spectroscopic data based on analogous compounds and established principles of analytical chemistry, presents detailed experimental protocols for key analytical techniques, and visualizes the logical workflow of the structure determination process.

Compound Overview

This compound is a halogenated derivative of the benzo[b]thiophene scaffold, a heterocyclic moiety of significant interest in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of its chemical characterization and further development.

Compound Details:

PropertyValue
Chemical Formula C₁₀H₇IO₂S
Molecular Weight 318.13 g/mol
CAS Number 683274-54-6[1][2]
Physical State Solid[1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 7.8m2HH-4, H-7
~7.5 - 7.3m2HH-5, H-6
3.95s3H-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~163C=O
~142C-7a
~140C-3a
~135C-2
~128C-7
~126C-4
~125C-5
~124C-6
~90C-3
~53-OCH₃

Note: Chemical shifts are predicted and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-OCH₃)
~1720StrongC=O stretch (ester)
~1600-1450MediumAromatic C=C stretch
~1250StrongC-O stretch (ester)
~750StrongC-S stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
318High[M]⁺ (Molecular Ion)
287Medium[M - OCH₃]⁺
259Medium[M - COOCH₃]⁺
191High[M - I]⁺
163Medium[M - I - CO]⁺
132Low[M - I - COOCH₃]⁺

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a 500 MHz NMR spectrometer.

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is set to 70 eV.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol or ethyl acetate). A selected crystal is mounted on a goniometer and diffraction data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow for the structure elucidation and the correlation of the spectroscopic data.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Absolute Structure Confirmation cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Acquire Data MS Mass Spectrometry (EI) Synthesis->MS Acquire Data IR IR Spectroscopy (ATR) Synthesis->IR Acquire Data Xray X-ray Crystallography Synthesis->Xray Acquire Data Data_Integration Data Integration & Fragment Assembly NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Final Structure Confirmation Xray->Structure_Confirmation Definitive 3D Structure Data_Integration->Structure_Confirmation

A logical workflow for the structure elucidation of a novel compound.

nmr_correlation cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Fragments H1 ¹H NMR - Aromatic Protons - OCH₃ Protons HSQC HSQC (¹H-¹³C Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC COSY COSY (¹H-¹H Correlation) H1->COSY Identifies neighboring protons C13 ¹³C NMR - Aromatic Carbons - Carbonyl Carbon - OCH₃ Carbon - C-I Carbon C13->HSQC Correlates protons to directly attached carbons C13->HMBC Identifies 2-3 bond correlations (connectivity) Structure This compound HSQC->Structure HMBC->Structure COSY->Structure

Correlation of 1D and 2D NMR data for structure assembly.

ms_fragmentation M [C₁₀H₇IO₂S]⁺˙ m/z = 318 M_OCH3 [C₉H₄IOS]⁺ m/z = 287 M->M_OCH3 - •OCH₃ M_I [C₁₀H₇O₂S]⁺ m/z = 191 M->M_I - •I M_COOCH3 [C₉H₄IS]⁺˙ m/z = 259 M_OCH3->M_COOCH3 - CO M_I_CO [C₉H₇OS]⁺ m/z = 163 M_I->M_I_CO - CO

A simplified predicted fragmentation pathway in mass spectrometry.

References

An In-depth Technical Guide to Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-iodobenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, plausible synthetic routes, and the broader biological context of the benzo[b]thiophene scaffold, offering insights for its potential application in research and drug development.

Core Compound Properties

This compound is a halogenated derivative of the benzo[b]thiophene-2-carboxylate core structure. The introduction of an iodine atom at the 3-position makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Weight 318.13 g/mol [1]
Molecular Formula C₁₀H₇IO₂S[2]
CAS Number 683274-54-6[2]
Appearance Solid
Purity Typically >95%

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Electrophilic Iodocyclization

This protocol outlines a plausible route for the synthesis of the title compound.

Step 1: Synthesis of the 2-Alkynyl Thioanisole Precursor

  • Reaction Setup: To a solution of 2-iodothioanisole in a suitable solvent (e.g., a mixture of triethylamine and DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and the desired terminal alkyne (in this case, methyl propiolate).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-alkynyl thioanisole precursor.

Step 2: Electrophilic Iodocyclization

  • Reaction Setup: The purified 2-alkynyl thioanisole from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Iodine: Molecular iodine (I₂) is added portion-wise to the solution at room temperature.

  • Reaction Conditions: The reaction is stirred at room temperature, and the progress is monitored by TLC. The reaction typically proceeds to completion within a few hours.

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The mixture is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

G start 2-Iodothioanisole + Methyl Propiolate step1 Sonogashira Coupling (Pd/Cu catalysis) start->step1 intermediate 2-Alkynyl Thioanisole Precursor step1->intermediate step2 Electrophilic Iodocyclization (I₂) intermediate->step2 product This compound step2->product G cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action compound Benzo[b]thiophene Derivatives antimicrobial Antimicrobial compound->antimicrobial anticancer Anticancer compound->anticancer antiinflammatory Anti-inflammatory compound->antiinflammatory enzyme Enzyme Inhibition antimicrobial->enzyme kinase Kinase Inhibition anticancer->kinase receptor Receptor Binding antiinflammatory->receptor

References

A Comprehensive Review of Benzo[b]thiophene Synthesis Methods: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its unique electronic and structural properties have made it a cornerstone in the development of pharmaceuticals, including the selective estrogen receptor modulator (SERM) raloxifene, and in the field of organic electronics. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the benzo[b]thiophene ring system, catering to researchers, scientists, and professionals in drug development. We will delve into classical approaches, modern transition-metal-catalyzed methods, and other innovative strategies, presenting detailed experimental protocols, comparative data, and mechanistic insights.

Classical Approaches to Benzo[b]thiophene Synthesis

Classical methods for benzo[b]thiophene synthesis often involve the cyclization of pre-functionalized benzene derivatives. These foundational methods, while sometimes limited in scope or requiring harsh conditions, remain relevant and form the basis for many modern synthetic strategies.

One of the most fundamental approaches involves the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals to yield 2-phenylbenzo[b]thiophenes.[1] Another widely used classical method is the oxidative cyclization of o-mercaptocinnamic acids, although this route is primarily limited to the synthesis of benzo[b]thiophene-2-carboxylates.[1] The acid-catalyzed cyclization of arylthiomethyl ketones is also a viable route, particularly for the preparation of 3-alkylbenzo[b]thiophenes.[1]

A notable classical approach is the Gassman benzothiophene synthesis , which involves the reaction of an aniline with a β-keto thioether. While not explicitly detailed in the provided search results, this method is a cornerstone of heterocyclic synthesis.

Another important classical strategy is the Friedel-Crafts acylation of a pre-existing thiophene ring fused to a benzene ring. However, this method can suffer from poor regioselectivity and the need for stoichiometric amounts of Lewis acids.[2]

Modern Synthetic Methodologies

The limitations of classical methods have spurred the development of more efficient and versatile synthetic strategies, largely dominated by transition-metal catalysis. These modern approaches offer greater functional group tolerance, milder reaction conditions, and improved regioselectivity.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium and copper, have revolutionized the synthesis of benzo[b]thiophenes.[3][4] These methods often involve the intramolecular cyclization of suitably substituted aryl sulfides or the direct annulation of alkynes.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-S and C-C bond formations, enabling various pathways to benzo[b]thiophenes. A common strategy involves the palladium-catalyzed coupling of 2-iodothiophenol with terminal alkynes, which proceeds via a Sonogashira-type cross-coupling followed by intramolecular cyclization.[5][6] This method provides access to a wide range of 2-substituted benzo[b]thiophenes in moderate to good yields.[5][6] Palladium-catalyzed intramolecular C-H thiolation has also emerged as a powerful tool for the direct synthesis of 2,3-diarylbenzo[b]thiophenes from 1,2,2-triarylethenethiols.[7]

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative to palladium for benzo[b]thiophene synthesis. One-pot syntheses involving copper-catalyzed intramolecular S-arylation of in situ generated enethiolates have been developed for the preparation of functionalized benzo[b]thiophenes.[7] This approach allows for the construction of highly substituted benzo[b]thiophenes from readily available starting materials.

Electrophilic Cyclization Reactions

Electrophilic cyclization of o-alkynyl arylthioethers is a widely employed and efficient strategy for constructing the benzo[b]thiophene core.[7] This method involves the attack of the sulfur atom onto the alkyne, which is activated by an electrophile. Various electrophilic reagents such as iodine, bromine, N-bromosuccinimide (NBS), phenylsulfenyl chloride (PhSCl), and phenylselenyl chloride (PhSeCl) have been successfully used.[7]

Radical and Photochemical Methods

Recent advancements have seen the emergence of radical and photochemical approaches to benzo[b]thiophene synthesis. These methods often proceed under mild conditions and offer unique reactivity patterns. A notable example is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, which provides substituted benzothiophenes regioselectively.[8]

Metal-Free Synthesis

The development of metal-free synthetic methods is a growing area of interest due to environmental and economic considerations. Iodine-catalyzed cascade reactions of thiophenols with alkynes provide a metal- and solvent-free route to benzothiophene derivatives in good yields.[3] Another approach involves the reaction of o-halovinylbenzenes with potassium sulfide, which proceeds without a transition-metal catalyst.[9]

Quantitative Data Summary

To facilitate the comparison of different synthetic methodologies, the following tables summarize key quantitative data for selected benzo[b]thiophene synthesis protocols.

MethodCatalyst/ReagentStarting MaterialsProductYield (%)Temperature (°C)Time (h)Reference
Pd-catalyzed Sonogashira CouplingPd(OAc)₂, PPh₃, CuI2-Iodothiophenol, Phenylacetylene2-Phenylbenzo[b]thiophene8711024[5]
Cu-catalyzed Intramolecular S-ArylationCuI, 1,10-phenanthroline2-Bromoacetonitrile, Dithioester3-Cyano-2-substituted benzo[b]thiopheneHigh11012[7]
Electrophilic IodocyclizationI₂o-(Phenylethynyl)thioanisole3-Iodo-2-phenylbenzo[b]thiophene95rt1[7]
Photocatalytic Radical AnnulationEosin Y, Green Lighto-Methylthio-benzenediazonium salt, Phenylacetylene2-Phenylbenzo[b]thiophene75rt24[8]
Metal-Free Thiolation-AnnulationK₂S2-Fluorostyrene2-Phenylbenzo[b]thiophene9214012[9]

Detailed Experimental Protocols

This section provides detailed experimental procedures for key synthetic methods discussed in this review.

Protocol 1: Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]thiophene

Materials:

  • 2-Iodothiophenol (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Triphenylphosphine (PPh₃, 0.1 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophenol, palladium(II) acetate, triphenylphosphine, and copper(I) iodide.

  • Add dry toluene and triethylamine to the Schlenk tube.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-phenylbenzo[b]thiophene.[5][6]

Protocol 2: Electrophilic Iodocyclization of o-(Phenylethynyl)thioanisole

Materials:

  • o-(Phenylethynyl)thioanisole (1.0 mmol)

  • Iodine (I₂, 1.2 mmol)

  • Dichloromethane (CH₂Cl₂, 10 mL)

Procedure:

  • Dissolve o-(phenylethynyl)thioanisole in dichloromethane in a round-bottom flask.

  • Add a solution of iodine in dichloromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 3-iodo-2-phenylbenzo[b]thiophene.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key benzo[b]thiophene syntheses.

Palladium_Catalyzed_Sonogashira_Coupling Start 2-Iodothiophenol + Phenylacetylene Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd0_L2 Pd(0)L2 Pd0_L2->Oxidative_Addition Intermediate1 Ar-Pd(II)(I)L2 Oxidative_Addition->Intermediate1 Alkyne_Coordination Alkyne Coordination Intermediate1->Alkyne_Coordination Intermediate2 [Ar-Pd(II)(I)L2(Alkyne)] Alkyne_Coordination->Intermediate2 Carbopalladation Carbopalladation Intermediate2->Carbopalladation Intermediate3 Vinyl-Pd(II) Intermediate Carbopalladation->Intermediate3 Reductive_Elimination Reductive Elimination Intermediate3->Reductive_Elimination Product 2-Phenylbenzo[b]thiophene Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd0_L2

Caption: Proposed mechanism for the Pd-catalyzed Sonogashira coupling and cyclization.

Electrophilic_Iodocyclization Start o-(Phenylethynyl)thioanisole + I2 Iodonium_Formation Iodonium Ion Formation Start->Iodonium_Formation Intermediate1 Cyclic Iodonium Ion Iodonium_Formation->Intermediate1 Nucleophilic_Attack Intramolecular Nucleophilic Attack by Sulfur Intermediate1->Nucleophilic_Attack Intermediate2 Thienyl Cation Intermediate Nucleophilic_Attack->Intermediate2 Deprotonation Deprotonation Intermediate2->Deprotonation Product 3-Iodo-2-phenylbenzo[b]thiophene Deprotonation->Product

Caption: Mechanism of electrophilic iodocyclization for benzo[b]thiophene synthesis.

Experimental_Workflow_Pd_Catalyzed_Synthesis Setup Reaction Setup (Schlenk tube, inert atmosphere) Reagents Addition of Reactants and Catalysts Setup->Reagents Reaction Heating and Stirring (110 °C, 24 h) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for Pd-catalyzed benzo[b]thiophene synthesis.

Conclusion

The synthesis of benzo[b]thiophenes has evolved significantly, with modern transition-metal-catalyzed and other novel methods providing efficient and versatile access to this important heterocyclic scaffold. This guide has provided a detailed overview of the key synthetic strategies, offering practical experimental protocols, comparative data, and mechanistic insights to aid researchers in their synthetic endeavors. The continued development of new synthetic methodologies will undoubtedly further expand the applications of benzo[b]thiophene derivatives in medicine and materials science.

References

An In-depth Technical Guide to Methyl 3-iodobenzo[b]thiophene-2-carboxylate: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodobenzo[b]thiophene-2-carboxylate is a key synthetic intermediate in the development of novel heterocyclic compounds. The benzo[b]thiophene scaffold is a prominent pharmacophore found in a variety of biologically active molecules and approved drugs. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This technical guide provides a comprehensive overview of the safety, handling, and synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in the literature. The data presented below is a combination of information from supplier specifications and predicted values.[1][2][3][4][5][6]

PropertyValueReference(s)
Molecular Formula C₁₀H₇IO₂S[1][2]
Molecular Weight 318.13 g/mol [1][2][4][6]
Appearance Solid[1][2]
Purity ≥95.0%[1][2]
CAS Number 683274-54-6[1][3][5]
Predicted Boiling Point 366.7 ± 22.0 °C at 760 mmHg
Predicted Flash Point 175.6 ± 22.3 °C

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following guidelines are based on available safety data sheets for this and structurally related compounds.

Hazard Identification

While a comprehensive toxicological profile is not available, the compound should be handled as a potentially hazardous substance. The primary hazards are expected to be:

  • Skin irritation

  • Serious eye irritation

  • Harmful if swallowed or inhaled

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

  • Skin and Body Protection: A lab coat and appropriate footwear.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or fumes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

This compound is a versatile building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The following sections provide detailed, generalized protocols for its use in Suzuki-Miyaura, Sonogashira, and Heck couplings.

Synthesis of this compound

A common method for the synthesis of 3-iodobenzo[b]thiophenes is the electrophilic cyclization of 2-alkynylthioanisoles.[7] An alternative approach is the direct iodination of the parent ester, Methyl benzo[b]thiophene-2-carboxylate.

Protocol: Iodination of Methyl benzo[b]thiophene-2-carboxylate

This protocol is adapted from general procedures for the iodination of aromatic compounds.

  • Reagents and Materials:

    • Methyl benzo[b]thiophene-2-carboxylate

    • Iodine (I₂)

    • Periodic acid (H₅IO₆)

    • Sulfuric acid (concentrated)

    • Methanol

    • Dichloromethane (DCM)

    • Sodium thiosulfate solution (aqueous)

    • Sodium bicarbonate solution (aqueous)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve Methyl benzo[b]thiophene-2-carboxylate in methanol.

    • Add iodine and periodic acid to the solution.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the residue with dichloromethane and wash sequentially with aqueous sodium thiosulfate solution, aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start1 Methyl benzo[b]thiophene- 2-carboxylate ReactionStep Iodination in Methanol (H₂SO₄ catalyst, Reflux) Start1->ReactionStep Start2 Iodine (I₂) Start2->ReactionStep Start3 Periodic Acid (H₅IO₆) Start3->ReactionStep Workup1 Quenching & Extraction ReactionStep->Workup1 Workup2 Washing Workup1->Workup2 Workup3 Drying & Concentration Workup2->Workup3 PurificationStep Column Chromatography Workup3->PurificationStep FinalProduct Methyl 3-iodobenzo[b]thiophene- 2-carboxylate PurificationStep->FinalProduct

Caption: Synthesis of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura couplings.[8][9][10][11]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

    • Schlenk flask or sealed tube

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalytic System Reactant1 Methyl 3-iodobenzo[b]thiophene- 2-carboxylate Reaction Suzuki-Miyaura Coupling (Solvent, Heat) Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 3-Aryl-benzo[b]thiophene Derivative Reaction->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15][16][17]

Protocol: Sonogashira Coupling with a Terminal Alkyne

This protocol is adapted from general procedures for Sonogashira couplings.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

    • Schlenk flask

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent and base via syringe.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalytic System Reactant1 Methyl 3-iodobenzo[b]thiophene- 2-carboxylate Reaction Sonogashira Coupling (Solvent, RT/Heat) Reactant1->Reaction Reactant2 Terminal Alkyne Reactant2->Reaction Catalyst1 Pd(PPh₃)₂Cl₂ Catalyst1->Reaction Catalyst2 CuI Catalyst2->Reaction Base Amine Base Base->Reaction Product 3-Alkynyl-benzo[b]thiophene Derivative Reaction->Product

Caption: Sonogashira Coupling Workflow.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][14][15][18][19]

Protocol: Heck Coupling with an Alkene (e.g., Styrene or an Acrylate)

This protocol is based on general procedures for Heck couplings.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene, methyl acrylate, 1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., P(o-tolyl)₃, PPh₃, if required)

    • Base (e.g., K₂CO₃, Et₃N, 2.0-3.0 equiv)

    • Solvent (e.g., DMF, Acetonitrile)

    • Schlenk flask or sealed tube

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, the phosphine ligand (if used), and the base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent and the alkene via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalytic System Reactant1 Methyl 3-iodobenzo[b]thiophene- 2-carboxylate Reaction Heck Coupling (Solvent, Heat) Reactant1->Reaction Reactant2 Alkene Reactant2->Reaction Catalyst Pd(OAc)₂ Catalyst->Reaction Ligand Phosphine Ligand (optional) Ligand->Reaction Base Base (e.g., Et₃N) Base->Reaction Product 3-Vinyl-benzo[b]thiophene Derivative Reaction->Product

Caption: Heck Coupling Workflow.

Biological Activity and Potential Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activities. Understanding these activities can guide the design of novel therapeutic agents.

Anti-inflammatory Activity

Several benzo[b]thiophene derivatives have been identified as potent anti-inflammatory agents.[20] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[1][21][22][23] Derivatives of the benzo[b]thiophene scaffold have been shown to be selective COX-2 inhibitors.[1][21]

G Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzo_Derivative Benzo[b]thiophene Derivative Benzo_Derivative->COX2

Caption: Inhibition of the COX-2 Pathway.

Anticancer Activity

The benzo[b]thiophene core is present in compounds that exhibit significant anticancer activity. One of the primary targets for these compounds is the protein tubulin.[24][25][26][27][28] By inhibiting tubulin polymerization, these agents disrupt the formation of microtubules, which are essential for cell division (mitosis). This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[24][25]

G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Apoptosis Apoptosis Polymerization->Apoptosis Inhibition leads to Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Benzo_Derivative Benzo[b]thiophene Derivative Benzo_Derivative->Polymerization

Caption: Disruption of Tubulin Polymerization.

Antimicrobial Activity

Derivatives of benzo[b]thiophene have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[7][20][29][30][31] While the exact mechanisms are varied and often compound-specific, potential modes of action include disruption of the microbial cell membrane, inhibition of essential enzymes, and induction of oxidative stress through the production of reactive oxygen species (ROS).[20]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of functionalized benzo[b]thiophene derivatives. Its utility in palladium-catalyzed cross-coupling reactions allows for the introduction of diverse substituents at the 3-position, providing access to novel compounds with potential applications in drug discovery and materials science. Given the known biological activities of the benzo[b]thiophene scaffold, this compound serves as an excellent starting point for the development of new anti-inflammatory, anticancer, and antimicrobial agents. Adherence to strict safety and handling protocols is essential when working with this compound.

References

"Methyl 3-iodobenzo[b]thiophene-2-carboxylate stability and storage conditions"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Methyl 3-iodobenzo[b]thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. As with many complex organic molecules, its stability and proper storage are critical for ensuring its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the known and inferred stability characteristics of this compound, along with recommended storage conditions and handling procedures. While specific experimental data for this compound is limited, this guide draws upon information from Safety Data Sheets (SDS) for the compound and related molecules, as well as general chemical principles of thiophene and iodo-aromatic compounds.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₇IO₂S[1][2]
Molecular Weight 318.13 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥95%[1]

Stability Profile

Direct and extensive stability studies on this compound are not widely available in the public domain. However, based on the chemical nature of the benzo[b]thiophene core, the iodo-substituent, and the methyl ester group, several potential degradation pathways and stability concerns can be identified.

Sensitivity to Light (Photostability)

Iodo-aromatic compounds are often susceptible to photodegradation. The carbon-iodine bond can be cleaved by UV or even visible light, leading to the formation of radical species. This can initiate a cascade of decomposition reactions, resulting in discoloration and the formation of impurities. Therefore, it is crucial to protect this compound from light.

Thermal Stability

The thermal stability of this compound has not been quantitatively determined. However, like most organic molecules, prolonged exposure to high temperatures should be avoided to prevent decomposition. The melting point of the related compound, Methyl benzo[b]thiophene-2-carboxylate, is 70-74 °C[3]. It is reasonable to assume that decomposition may occur at temperatures significantly above this range.

Oxidative and Hydrolytic Stability

The benzo[b]thiophene ring system can be susceptible to oxidation, particularly at the sulfur atom, which can be oxidized to a sulfoxide or sulfone. While there is no specific data on the oxidative stability of this compound, the presence of an electron-withdrawing iodine atom and a carboxylate group may influence the electron density of the thiophene ring and its susceptibility to oxidation.

The methyl ester functionality introduces the possibility of hydrolysis to the corresponding carboxylic acid. This reaction is typically catalyzed by acid or base and is accelerated in the presence of moisture.

Some benzothiophenes and related compounds have been shown to be susceptible to microbial degradation[4][5][6]. This is a consideration for long-term storage, especially if not stored in a sterile environment.

Recommended Storage Conditions

Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound. These recommendations are summarized in Table 2.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated) To minimize thermal degradation and slow down potential decomposition reactions. Some suppliers of similar thiophene derivatives recommend refrigeration[7].
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) To prevent oxidation. Some related compounds are known to be air-sensitive[7].
Light Protection from Light (Amber Vial) To prevent photodegradation of the carbon-iodine bond.
Moisture Dry, Tightly Sealed Container To prevent hydrolysis of the methyl ester. General recommendations for similar compounds include keeping containers tightly closed in a dry place[8][9].
Ventilation Well-ventilated area General safety precaution for storing chemicals[8][9].

Experimental Protocols: General Handling

While specific experimental protocols for stability testing of this compound are not available, the following general handling procedures should be followed:

  • Weighing and Dispensing: If the compound is air-sensitive, it should be handled in a glove box or under a stream of inert gas.

  • Dissolving: Use dry solvents to minimize hydrolysis.

  • Reaction Conditions: When using this compound in reactions, consider its sensitivity to light and perform reactions in flasks wrapped in aluminum foil or in a dark environment if necessary. Avoid unnecessarily high temperatures.

Logical Workflow for Stability Assessment

For researchers who need to perform a more rigorous stability assessment of this compound or similar compounds, the following logical workflow can be employed.

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Stability Parameters (Light, Temp, Humidity, Air) design Design Forced Degradation Study start->design prepare Prepare Analytical Methods (e.g., HPLC, LC-MS) design->prepare expose Expose Compound to Stress Conditions prepare->expose analyze Analyze Samples at Time Points expose->analyze quantify Quantify Degradation Products analyze->quantify identify Identify Degradation Products quantify->identify pathway Propose Degradation Pathways identify->pathway report Generate Stability Report & Define Storage Conditions pathway->report

Caption: A logical workflow for conducting a stability assessment of a chemical compound.

Potential Degradation Pathway

Based on general chemical principles, a potential degradation pathway for this compound could involve the initial cleavage of the C-I bond, followed by subsequent reactions.

Degradation_Pathway parent This compound radical Benzo[b]thiophene-2-carboxylate Radical parent->radical Light (hν) dimer Dimerization Products radical->dimer Dimerization h_abstraction Hydrogen Abstraction Product (Methyl benzo[b]thiophene-2-carboxylate) radical->h_abstraction H• abstraction

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 3-iodobenzo[b]thiophene-2-carboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a diverse range of 3-arylbenzo[b]thiophene-2-carboxylates, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The benzo[b]thiophene moiety is a prominent scaffold in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally high yields. The coupling of this compound with various arylboronic acids provides a direct route to 3-arylbenzo[b]thiophene derivatives, which are key intermediates in the development of novel therapeutics.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a close analog, 2-substituted-3-iodobenzo[b]thiophenes, with various arylboronic acids. These data provide a strong foundation for the successful application of this compound in similar reactions.

EntryArylboronic Acid PartnerProductYield (%)
1Phenylboronic acidMethyl 3-phenylbenzo[b]thiophene-2-carboxylate85
24-Methoxyphenylboronic acidMethyl 3-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate92
34-Fluorophenylboronic acidMethyl 3-(4-fluorophenyl)benzo[b]thiophene-2-carboxylate88
44-(Trifluoromethyl)phenylboronic acidMethyl 3-(4-(trifluoromethyl)phenyl)benzo[b]thiophene-2-carboxylate75
53-Thienylboronic acidMethyl 3-(thiophen-3-yl)benzo[b]thiophene-2-carboxylate82
62-Naphthylboronic acidMethyl 3-(naphthalen-2-yl)benzo[b]thiophene-2-carboxylate89

Yields are based on reactions of analogous 2-substituted-3-iodobenzo[b]thiophenes and are provided as a reference for expected outcomes.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Methyl 3-arylbenzo[b]thiophene-2-carboxylate.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-I Pd0->PdII_complex ArI This compound OxAdd Oxidative Addition PdII_Ar_Ar_complex Ar-Pd(II)L₂-Ar' PdII_complex->PdII_Ar_Ar_complex ArBOH2 Ar'B(OH)₂ Transmetalation Transmetalation Base Base (e.g., K₂CO₃) PdII_Ar_Ar_complex->Pd0 Product Methyl 3-arylbenzo[b]thiophene-2-carboxylate PdII_Ar_Ar_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Combine Reactants Reactants This compound Arylboronic acid Pd(OAc)₂, PPh₃, K₂CO₃ Start->Reactants Solvent Add 1,4-Dioxane/Water Reactants->Solvent Reaction Heat to 90°C, 4-12h Solvent->Reaction Workup Work-up: Dilute with EtOAc, wash with H₂O and brine Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Methyl 3-arylbenzo[b]thiophene-2-carboxylate Purification->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Detailed Protocol for the Sonogashira Coupling of Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Sonogashira coupling reaction with Methyl 3-iodobenzo[b]thiophene-2-carboxylate. The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The protocol herein is based on established methodologies for the Sonogashira coupling of aryl iodides, with specific considerations for the electronic properties of the substituted benzo[b]thiophene substrate. The presence of the electron-withdrawing methyl carboxylate group at the 2-position can influence the reactivity of the 3-iodo position, and the provided conditions are designed to ensure efficient coupling.

Core Concepts and Reaction Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a reactive copper acetylide species. This intermediate is then transferred to the palladium center in the transmetalation step.

Variations of the Sonogashira coupling have been developed, including copper-free versions, to address challenges such as the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by the reaction, work-up, and purification of the final product.

Sonogashira_Workflow start Start setup Reaction Setup: - Oven-dried flask - Inert atmosphere (N2/Ar) - Add this compound,  Pd catalyst, CuI start->setup reagents Reagent Addition: - Add anhydrous solvent - Add amine base - Add terminal alkyne setup->reagents reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS reagents->reaction workup Work-up: - Quench reaction - Aqueous/organic extraction - Dry organic layer reaction->workup purification Purification: - Remove solvent in vacuo - Column chromatography workup->purification characterization Product Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 0.5-2.5 mol%)

  • Anhydrous solvent (e.g., THF, DMF, or triethylamine)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 equiv if not used as solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI) under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Add the anhydrous solvent (e.g., triethylamine) via syringe. Sequentially add the amine base (if not the solvent) and the terminal alkyne via syringe while stirring.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-70 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If triethylamine is used as the solvent, remove it under reduced pressure. Dilute the residue with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 3-alkynyl-benzo[b]thiophene-2-carboxylate.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for Sonogashira couplings of various aryl iodides, including those with electron-withdrawing groups, which can serve as a reference for the reaction with this compound.

Aryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (1)CuI (2)TEATHFRT2~95
1-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (1)CuI (2)TEATHFRT1.5~98
4-IodoacetophenonePhenylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)TEADMF8012~90
Methyl 4-iodobenzoatePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (1.5)TEADMF1006~85
3-Iodopyridine1-OctynePd(PPh₃)₄ (5)CuI (10)TEATHF6516~88

Note: The data in this table are compiled from various sources for illustrative purposes and may not be directly representative of the reaction with this compound. Yields are highly dependent on the specific substrates and reaction conditions.

Signaling Pathways and Logical Relationships

The Sonogashira coupling reaction proceeds through a well-defined catalytic cycle involving both palladium and copper. The diagram below illustrates the key steps in this process.

Sonogashira_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR'(L2) transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR' reductive_elimination->product cuI CuI alkyne_activation Alkyne Activation cuI->alkyne_activation cu_acetylide Cu-C≡CR' alkyne_activation->cu_acetylide cu_acetylide->transmetalation aryl_iodide Ar-I aryl_iodide->oxidative_addition alkyne H-C≡CR' alkyne->alkyne_activation base Base base->alkyne_activation

References

Synthesis of Bioactive Molecules from Methyl 3-iodobenzo[b]thiophene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing Methyl 3-iodobenzo[b]thiophene-2-carboxylate as a versatile starting material. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and protein kinase inhibitory effects.[1][2][3] This guide focuses on the application of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Heck couplings—to generate libraries of potentially therapeutic compounds.

Introduction

This compound is an ideal starting block for the synthesis of diverse molecular libraries. The iodo-substituent at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.[1] The methyl ester at the 2-position can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation, to explore structure-activity relationships (SAR).

The subsequent sections detail the synthetic pathways, experimental protocols, and biological activities of molecules derived from this key intermediate.

Synthetic Pathways

The core synthetic strategy involves the functionalization of the 3-position of this compound via palladium-catalyzed cross-coupling reactions. The general schemes for these transformations are illustrated below.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling start_suzuki This compound reagents_suzuki Ar-B(OH)2 Pd Catalyst Base start_suzuki->reagents_suzuki product_suzuki Methyl 3-arylbenzo[b]thiophene-2-carboxylate reagents_suzuki->product_suzuki start_sonogashira This compound reagents_sonogashira Terminal Alkyne Pd/Cu Catalyst Base start_sonogashira->reagents_sonogashira product_sonogashira Methyl 3-alkynylbenzo[b]thiophene-2-carboxylate reagents_sonogashira->product_sonogashira start_heck This compound reagents_heck Alkene Pd Catalyst Base start_heck->reagents_heck product_heck Methyl 3-alkenylbenzo[b]thiophene-2-carboxylate reagents_heck->product_heck

Caption: Palladium-catalyzed cross-coupling reactions for the functionalization of this compound.

Data Presentation: Bioactive Benzo[b]thiophene Derivatives

The following tables summarize the biological activities of various benzo[b]thiophene derivatives, showcasing the therapeutic potential of this scaffold. While not all compounds were synthesized directly from this compound, they represent the types of bioactive molecules that can be accessed through the described synthetic routes.

Table 1: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
BT2BCKDC Kinase3.19[1]
PF-3644022MK20.003

Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneS. aureus16[4]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneS. aureus16[4]
Benzo[b]thiophene acylhydrazone (II.b)MRSA4[5]

Table 3: Anticancer Activity of Benzo[b]thiophene Derivatives

Compound IDCell LineIC50 (µM)Reference
3-Aryl thiophene-2-aryl/heteroaryl chalcone (5a)HCT-1521 (µg/mL)[6]
3-Aryl thiophene-2-aryl/heteroaryl chalcone (5g)HCT-1522.8 (µg/mL)[6]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (b19)MDA-MB-231-[3]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG267.04[7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-263.74[7]

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura, Sonogashira, and Heck coupling reactions adapted from literature for this compound.[1] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-arylbenzo[b]thiophene-2-carboxylates

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-mix palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Seal the flask and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Mix Reactants (Iodide, Boronic Acid, Base) B 2. Add Catalyst (Pd(OAc)2, PPh3) A->B C 3. Add Solvents (Dioxane, Water) B->C D 4. Degas (Ar or N2) C->D E 5. Heat (90-100 °C) D->E F 6. Monitor (TLC/LC-MS) E->F G 7. Workup (Extraction, Drying) F->G H 8. Purify (Chromatography) G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling for the Synthesis of Methyl 3-alkynylbenzo[b]thiophene-2-carboxylates

This protocol outlines a general procedure for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 6 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_workflow Sonogashira Coupling Workflow A 1. Combine Iodide & Catalysts (Pd/Cu) under Inert Gas B 2. Add Solvents (THF, Et3N) A->B C 3. Add Alkyne B->C D 4. Stir at RT C->D E 5. Monitor (TLC/LC-MS) D->E F 6. Filter E->F G 7. Workup (Extraction, Drying) F->G H 8. Purify (Chromatography) G->H

Caption: Experimental workflow for Sonogashira coupling.

Protocol 3: Heck Coupling for the Synthesis of Methyl 3-alkenylbenzo[b]thiophene-2-carboxylates

This protocol provides a general method for the palladium-catalyzed coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a flame-dried, sealed tube, add this compound (1 equivalent), Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_workflow Heck Coupling Workflow A 1. Combine Iodide & Catalyst (Pd(OAc)2, Ligand) B 2. Add Solvents & Alkene (ACN, Et3N, Alkene) A->B C 3. Seal & Heat (80-100 °C) B->C D 4. Monitor (TLC/GC-MS) C->D E 5. Cool & Filter D->E F 6. Workup (Extraction, Drying) E->F G 7. Purify (Chromatography) F->G

Caption: Experimental workflow for Heck coupling.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for generating diverse libraries of 3-substituted benzo[b]thiophene-2-carboxylates. The significant biological activities reported for this class of compounds, including kinase inhibition, antimicrobial, and anticancer effects, underscore their potential in drug discovery and development. The provided protocols offer a solid foundation for researchers to explore the chemical space around the benzo[b]thiophene scaffold and to develop novel therapeutic agents.

References

Application Notes and Protocols: Methyl 3-iodobenzo[b]thiophene-2-carboxylate as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-iodobenzo[b]thiophene-2-carboxylate is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules. The benzo[b]thiophene scaffold is a prominent pharmacophore found in numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] The presence of an iodine atom at the 3-position and a methyl ester at the 2-position of the benzo[b]thiophene core allows for strategic and efficient derivatization through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.

Key Applications in Medicinal Chemistry

The reactivity of the carbon-iodine bond at the 3-position of this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. These reactions are fundamental in creating libraries of novel compounds for drug discovery programs.

Primary applications include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by reacting with boronic acids or esters, leading to the synthesis of 3-aryl or 3-heteroaryl benzo[b]thiophenes.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds by reacting with terminal alkynes, yielding 3-alkynyl benzo[b]thiophenes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by reacting with various amines, producing 3-amino benzo[b]thiophene derivatives.

  • Heck Coupling and Carbonylation Reactions: Further expanding the diversity of accessible compounds.[3]

Derivatives synthesized from this precursor have shown promise as inhibitors of various enzymes and receptors, as well as potent antimicrobial agents.[1][3]

Experimental Protocols

The following are representative experimental protocols for key coupling reactions using this compound as the starting material.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylbenzo[b]thiophene Derivatives

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Coupling start Start reagents Combine: - this compound - Arylboronic acid - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) start->reagents reaction Heat reaction mixture (e.g., 80-100 °C) under inert atmosphere (Ar or N2) reagents->reaction Reaction Setup workup Aqueous workup: - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup Reaction Completion purification Purify by column chromatography workup->purification product 3-Arylbenzo[b]thiophene Product purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylbenzo[b]thiophene derivative.

Quantitative Data for Suzuki-Miyaura Coupling of Related Thiophene Derivatives:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,4-diphenyl-5-phenylthiophene-2-carboxylate75
24-Methoxyphenylboronic acid2-(4-methoxyphenyl)-4-phenyl-5-(4-methoxyphenyl)thiophene-2-carboxylate80
33,5-Dimethylphenylboronic acid4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde90

Note: Yields are based on related thiophene carboxylate derivatives as specific data for this compound was not available.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynylbenzo[b]thiophene Derivatives

This protocol outlines a standard procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Coupling start Start reagents Combine: - this compound - Terminal alkyne - Pd catalyst (e.g., Pd(PPh3)2Cl2) - CuI co-catalyst - Base (e.g., Et3N) - Solvent (e.g., THF/DMA) start->reagents reaction Stir at room temperature or heat under inert atmosphere reagents->reaction Reaction Setup workup Filter and concentrate. Aqueous workup if necessary. reaction->workup Reaction Completion purification Purify by column chromatography workup->purification product 3-Alkynylbenzo[b]thiophene Product purification->product Buchwald_Hartwig_Amination start Start reagents Combine: - this compound - Amine - Pd catalyst (e.g., Pd(OAc)2) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) - Solvent (e.g., Dioxane) start->reagents reaction Heat reaction mixture (e.g., 120 °C) under inert atmosphere reagents->reaction Reaction Setup workup Cool, filter, and concentrate reaction->workup Reaction Completion purification Purify by column chromatography workup->purification product 3-Aminobenzo[b]thiophene Product purification->product

References

Application Notes and Protocols for Heck Coupling of 3-Iodobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck coupling reaction conditions applicable to 3-iodobenzothiophenes. The protocols and data presented are based on established methodologies for structurally similar heteroaryl halides and serve as a robust starting point for reaction optimization.

Introduction

The Heck-Mizoroki coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of substituted alkenes. 3-Vinylbenzothiophenes, accessible through this method, are valuable precursors for various biologically active compounds and functional materials. While the Heck reaction is well-established, its application to specific substrates like 3-iodobenzothiophene requires careful consideration of reaction parameters to achieve optimal yields and selectivity. This document outlines recommended conditions, protocols, and potential challenges associated with the Heck coupling of 3-iodobenzothiophenes.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Heck coupling of 3-iodobenzothiophene with representative alkenes, such as acrylates and styrenes. These conditions are extrapolated from successful reactions with analogous substrates like 3-bromothiophene and benzo[b]thiophene 1,1-dioxides.

Table 1: General Heck Coupling Conditions for 3-Iodobenzothiophene

ParameterRecommended ConditionNotes
Catalyst Palladium(II) Acetate (Pd(OAc)₂)A common and effective catalyst for Heck reactions. Other palladium sources like PdCl₂ or Pd(TFA)₂ can also be considered.
Ligand None (phosphine-free) or Triphenylphosphine (PPh₃)For electron-rich substrates like 3-iodobenzothiophene, phosphine-free conditions are often sufficient. If reactivity is low, the addition of a phosphine ligand can be beneficial.
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)An inorganic base like K₂CO₃ is a good starting point. An organic base like Et₃N can also be effective.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents are generally preferred for Heck reactions.
Temperature 100-120 °CElevated temperatures are typically required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)While some Heck reactions are tolerant to air, an inert atmosphere is recommended to prevent catalyst degradation.

Table 2: Example Conditions for Specific Alkene Coupling Partners

AlkeneCatalyst Loading (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Expected Yield
Styrene 2K₂CO₃ (2)DMF12012-24>80% (based on 3-bromothiophene)[1]
Ethyl Acrylate 2K₂CO₃ (2)DMF1001285% (hypothetical, based on 3-bromothiophene)[1]
Styrene (Oxidative) 5N/A (AgOAc as oxidant)THF8012Good to Excellent (based on benzo[b]thiophene 1,1-dioxide)[2]

Experimental Protocols

The following are detailed protocols for the Heck coupling of 3-iodobenzothiophene, based on established procedures for similar substrates.

Protocol 1: Heck Reaction of 3-Iodobenzothiophene with Styrene

This protocol is adapted from methodologies for the Heck reaction of 3-bromothiophene.[1]

Materials:

  • 3-Iodobenzothiophene (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzothiophene, Palladium(II) Acetate, and Potassium Carbonate.

  • Reagent Addition: Add anhydrous DMF to the flask, followed by styrene.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Heck Reaction of 3-Iodobenzothiophene with Styrene

This protocol is based on the oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides.[2]

Materials:

  • 3-Iodobenzothiophene (0.2 mmol, 1.0 equiv)

  • Styrene (0.3 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 5 mol%)

  • Silver Acetate (AgOAc) (0.6 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (1.2 mL)

  • Sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a sealed reaction vial, add 3-iodobenzothiophene, Palladium(II) Acetate, and Silver Acetate.

  • Reagent Addition: Add anhydrous THF to the vial, followed by styrene.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Diagram 1: General Heck Coupling Catalytic Cycle

Heck_Catalytic_Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)L2-I Pd0->PdII Ar-I OxAdd Oxidative Addition PdII_alkene R-CH(Ar)-CH2-Pd(II)L2-I PdII->PdII_alkene Alkene Ins Alkene Coordination & Migratory Insertion PdH H-Pd(II)L2-I PdII_alkene->PdH Product BetaH β-Hydride Elimination PdH->Pd0 Base BaseH [Base-H]+I- RedElim Reductive Elimination Product Substituted Alkene Base Base ArI 3-Iodobenzothiophene Alkene Alkene Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: 3-Iodobenzothiophene, Pd(OAc)₂, Base add_solvents Add Anhydrous Solvent (DMF) reagents->add_solvents glassware Dry Glassware (Schlenk Flask) glassware->reagents inert Establish Inert Atmosphere (N₂/Ar) inert->reagents add_alkene Add Alkene (Styrene) add_solvents->add_alkene heat Heat to 100-120 °C add_alkene->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various palladium-catalyzed cross-coupling reactions utilizing Methyl 3-iodobenzo[b]thiophene-2-carboxylate as a key building block. The versatile reactivity of the 3-iodo position allows for the introduction of a wide range of substituents, making this compound a valuable intermediate in the synthesis of diverse chemical libraries for drug discovery and materials science. The protocols described herein are based on established methodologies for similar 3-iodobenzo[b]thiophene scaffolds and serve as a guide for the synthesis of novel derivatives.[1][2][3]

Overview of Palladium-Catalyzed Reactions

Palladium catalysts are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. For this compound, the key reactions include Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and carbonylative couplings. These reactions enable the introduction of aryl, alkynyl, alkenyl, amino, and carbonyl functionalities, respectively, at the 3-position of the benzo[b]thiophene core.[1][2][3]

A variety of palladium-catalyzed reactions have been successfully applied to 3-iodobenzo[b]thiophene systems, demonstrating their utility in generating diverse molecular scaffolds. These include Suzuki-Miyaura, Sonogashira, Heck, carboalkoxylation, and aminocarbonylation reactions.[1]

Data Presentation: Reaction Yields

The following table summarizes the expected yields for various palladium-catalyzed coupling reactions of a closely related substrate, methyl sulfone-substituted 3-iodobenzo[b]thiophenes. These yields are presented as a reference for optimizing reactions with this compound.

Reaction TypeCoupling PartnerProduct TypeReported Yield (%)
Suzuki-MiyauraArylboronic acids3-Aryl-benzo[b]thiophene75-95
SonogashiraTerminal alkynes3-Alkynyl-benzo[b]thiophene70-90
HeckAlkenes (styrenes)3-Alkenyl-benzo[b]thiophene60-85
CarboalkoxylationAlcohols, CO3-Ester-benzo[b]thiophene50-70
AminocarbonylationAmines, CO3-Amide-benzo[b]thiophene55-75

Note: Yields are based on studies with methyl sulfone-substituted 3-iodobenzo[b]thiophenes and may vary for this compound.[1]

Experimental Protocols

The following are detailed protocols for key palladium-catalyzed reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for the specific substrate, this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4]

Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6]

Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).

  • Add a suitable solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.

  • Degas the mixture and place it under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purify the product by column chromatography.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8][9][10]

Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv.), a palladium source such as Pd(OAc)₂ (0.05 equiv.), and a phosphine ligand like P(o-tolyl)₃ (0.1 equiv.).

  • Add a suitable solvent, for example, DMF or NMP.

  • Add the alkene (1.5-2.0 equiv.) and a base, typically a hindered amine like triethylamine or a carbonate such as Na₂CO₃ (1.5-2.0 equiv.).

  • Degas the mixture and heat under an inert atmosphere to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[11][12][13][14][15]

Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv.).[11][12]

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Seal the tube and heat the mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction's progress.

  • Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Carbonylative Couplings (Alkoxycarbonylation)

Carbonylative couplings introduce a carbonyl group from carbon monoxide gas.[16]

Protocol:

  • Place this compound (1.0 equiv.), a palladium catalyst like Pd(OAc)₂ (0.05 equiv.), and a ligand such as dppf (0.1 equiv.) in a pressure-rated reaction vessel.

  • Add a suitable alcohol (e.g., methanol, ethanol) as both the solvent and nucleophile, and a base like triethylamine (2.0 equiv.).

  • Seal the vessel, purge with carbon monoxide (CO), and then pressurize with CO (typically 1-10 atm).

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • After cooling and carefully venting the CO, concentrate the reaction mixture.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, dry it, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the described palladium-catalyzed reactions.

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 This compound Degas Degas with Ar/N₂ Reactant1->Degas Reactant2 Arylboronic Acid Reactant2->Degas Catalyst Pd(PPh₃)₄ Catalyst->Degas Base K₂CO₃ / Cs₂CO₃ Base->Degas Solvent Toluene/Water Solvent->Degas Heat Heat (80-100°C) Degas->Heat Extract Extraction Heat->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 3-Aryl-benzo[b]thiophene Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 This compound Degas Inert Atmosphere Reactant1->Degas Reactant2 Terminal Alkyne Reactant2->Degas Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Degas Base Et₃N / DIPA Base->Degas Solvent THF / DMF Solvent->Degas Stir Stir (RT or Heat) Degas->Stir Filter Filtration Stir->Filter Concentrate Concentration Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product 3-Alkynyl-benzo[b]thiophene Product Purify->Product

Caption: Workflow for Sonogashira Coupling.

Heck_Reaction_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 This compound Degas Inert Atmosphere Reactant1->Degas Reactant2 Alkene Reactant2->Degas Catalyst Pd(OAc)₂ / Ligand Catalyst->Degas Base Et₃N / Na₂CO₃ Base->Degas Solvent DMF / NMP Solvent->Degas Heat Heat (100-120°C) Degas->Heat Extract Extraction Heat->Extract Wash Washing Extract->Wash Purify Column Chromatography Wash->Purify Product 3-Alkenyl-benzo[b]thiophene Product Purify->Product Buchwald_Hartwig_Amination_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 This compound Inert Inert Atmosphere Reactant1->Inert Reactant2 Amine Reactant2->Inert Catalyst Pd₂(dba)₃ / Ligand Catalyst->Inert Base NaOtBu / Cs₂CO₃ Base->Inert Solvent Toluene / Dioxane Solvent->Inert Heat Heat (80-110°C) Inert->Heat Filter Filtration Heat->Filter Concentrate Concentration Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product 3-Amino-benzo[b]thiophene Product Purify->Product

References

Application Notes and Protocols for the Derivatization of Methyl 3-iodobenzo[b]thiophene-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the derivatization of Methyl 3-iodobenzo[b]thiophene-2-carboxylate, a versatile scaffold for the synthesis of biologically active compounds. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which are highly efficient for creating diverse chemical libraries for biological screening.

Introduction

The benzo[b]thiophene core is a prominent heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This compound is a key intermediate for the synthesis of novel benzo[b]thiophene derivatives. The presence of the iodine atom at the 3-position allows for facile derivatization through various cross-coupling reactions, enabling the introduction of a wide array of substituents and the exploration of structure-activity relationships (SAR).

This application note details the protocols for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions starting from this compound, and provides methods for the biological screening of the resulting derivatives.

Derivatization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections provide detailed protocols for the derivatization of this compound.

Experimental Workflow for Derivatization

G cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization via Cross-Coupling cluster_screening Biological Screening start Methyl 3-aminobenzo[b]thiophene-2-carboxylate intermediate This compound start->intermediate Diazotization & Iodination suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) intermediate->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) intermediate->sonogashira heck Heck Coupling (Alkenes) intermediate->heck purification Purification and Characterization suzuki->purification sonogashira->purification heck->purification antimicrobial Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT, Apoptosis) purification->anticancer data Data Analysis and SAR Studies antimicrobial->data anticancer->data

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylbenzo[b]thiophene-2-carboxylates

This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-arylbenzo[b]thiophene-2-carboxylate.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynylbenzo[b]thiophene-2-carboxylates

This protocol details the coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (THF or DMF).

  • Add the terminal alkyne followed by the amine base (TEA or DIPEA).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-24 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Coupling for the Synthesis of 3-Alkenylbenzo[b]thiophene-2-carboxylates

This protocol describes the palladium-catalyzed reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4 mol%)

  • Base (e.g., triethylamine, potassium carbonate) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and the phosphine ligand in the anhydrous solvent.

  • Add the alkene and the base.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 6-24 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the palladium catalyst and inorganic salts.

  • Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Screening Protocols

Protocol 4: Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)

This protocol is for determining the minimum inhibitory concentration of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized benzo[b]thiophene derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria in MHB without any compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: Anticancer Activity Screening (MTT Assay)

This protocol measures the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized benzo[b]thiophene derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Representative Yields for Derivatization Reactions
Starting MaterialCoupling ReactionCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compoundSuzuki-Miyaura4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O1001285-95
This compoundSonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)TEA (2.0)THF60870-85
This compoundHeckStyrenePd(OAc)₂ (2), PPh₃ (4)K₂CO₃ (2.0)DMF1101860-75
Table 2: Biological Activity of Representative Benzo[b]thiophene Derivatives
Compound IDStructure ModificationAssay TypeTarget Organism/Cell LineActivity MetricValue (µM or µg/mL)Reference
1 3-(4-Methoxyphenyl)benzo[b]thiophene-2-carboxylateAnticancer (MTT)MCF-7 (Breast Cancer)IC₅₀1.81 - 9.73 µM[1]
2 3-(Phenyl)benzo[b]thiophene-4-carboxamideAnticancer (MTT)A-549 (Lung Cancer)IC₅₀1.81 - 2.52 µM[1]
3 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiopheneAntimicrobial (MIC)S. aureusMIC-[2]
4 (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideAntimicrobial (MIC)S. aureus (MRSA)MIC4 µg/mL[3]

Note: The specific values can vary depending on the exact structure of the derivative and the experimental conditions.

Signaling Pathway

RhoA/ROCK Signaling Pathway

Some benzo[b]thiophene derivatives have been identified as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion, particularly in cancer metastasis.[4]

G cluster_pathway RhoA/ROCK Signaling Pathway in Cancer Metastasis RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC Actin Stress Fiber Formation & Cell Contraction pMLC->Actin Promotes Metastasis Cell Migration & Invasion (Metastasis) Actin->Metastasis Leads to Inhibitor Benzo[b]thiophene Derivative (e.g., Compound b19) Inhibitor->RhoA_GTP Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.

By following these detailed protocols, researchers can efficiently synthesize and screen a diverse library of this compound derivatives to identify novel candidates for drug discovery and development.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from Methyl 3-iodobenzo[b]thiophene-2-carboxylate. The methodologies outlined herein leverage palladium-catalyzed cross-coupling reactions to generate a library of substituted benzo[b]thiophene derivatives and describe their subsequent screening for anti-inflammatory activity using an in vitro nitric oxide assay.

Introduction

Benzo[b]thiophene scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1][2] In particular, derivatives of benzo[b]thiophene have demonstrated promising anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators.[1][2][3] this compound is a versatile starting material for the synthesis of a diverse range of derivatives, primarily through palladium-catalyzed cross-coupling reactions at the C-3 position.[4] These reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the introduction of various aryl, alkynyl, and vinyl moieties, respectively, enabling the exploration of structure-activity relationships and the development of potent anti-inflammatory agents.[4]

Synthesis of 3-Substituted Benzo[b]thiophene-2-carboxylate Derivatives

The general strategy for the synthesis of potential anti-inflammatory agents from this compound involves the functionalization of the 3-iodo position using palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings.

Experimental Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylbenzo[b]thiophene-2-carboxylates

This protocol describes the synthesis of Methyl 3-(aryl)benzo[b]thiophene-2-carboxylates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Methyl 3-(aryl)benzo[b]thiophene-2-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynylbenzo[b]thiophene-2-carboxylates

This protocol details the synthesis of Methyl 3-(alkynyl)benzo[b]thiophene-2-carboxylates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous tetrahydrofuran and triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours under a nitrogen atmosphere, monitoring by TLC.

  • After the reaction is complete, quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure Methyl 3-(alkynyl)benzo[b]thiophene-2-carboxylate.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anti-inflammatory Activity Evaluation

The synthesized benzo[b]thiophene derivatives can be screened for their anti-inflammatory potential by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol 3: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized benzo[b]thiophene derivatives

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare stock solutions of the synthesized benzo[b]thiophene derivatives in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[7] Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with medium only).

  • Nitrite Measurement: After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 µL of Griess reagent to each well containing the supernatant.[5][7]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the synthesis and biological evaluation of the benzo[b]thiophene derivatives.

Compound IDR-Group (at C-3)Coupling ReactionYield (%)NO Inhibition (%) at [Concentration]IC₅₀ (µM)
BTP-A1 PhenylSuzuki-Miyaurae.g., 85e.g., 75% at 10 µMe.g., 5.2
BTP-A2 4-MethoxyphenylSuzuki-Miyaurae.g., 82e.g., 82% at 10 µMe.g., 3.8
BTP-B1 PhenylethynylSonogashirae.g., 78e.g., 65% at 10 µMe.g., 8.1
BTP-B2 Hex-1-yn-1-ylSonogashirae.g., 75e.g., 50% at 10 µMe.g., 12.5

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_bioassay Biological Evaluation start This compound suzuki_reagents Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ start->suzuki_reagents sonogashira_reagents Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N start->sonogashira_reagents suzuki_product Methyl 3-arylbenzo[b]thiophene-2-carboxylate suzuki_reagents->suzuki_product bioassay In vitro Anti-inflammatory Assay (Nitric Oxide Assay) suzuki_product->bioassay sonogashira_product Methyl 3-alkynylbenzo[b]thiophene-2-carboxylate sonogashira_reagents->sonogashira_product sonogashira_product->bioassay

Caption: Synthetic workflow for the preparation and evaluation of anti-inflammatory agents.

Diagram 2: Inflammatory Signaling Pathway

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates signaling cascade iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein leads to NO Nitric Oxide (NO) (Pro-inflammatory mediator) iNOS_protein->NO produces BTP_derivatives Benzo[b]thiophene Derivatives BTP_derivatives->iNOS_protein inhibit

Caption: Inhibition of the LPS-induced inflammatory pathway by benzo[b]thiophene derivatives.

References

Application Notes and Protocols: Methyl 3-iodobenzo[b]thiophene-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 3-iodobenzo[b]thiophene-2-carboxylate as a key building block in the synthesis of advanced materials for organic electronics.

Introduction and Core Concepts

This compound is a versatile precursor for the synthesis of novel organic semiconducting materials. The benzo[b]thiophene core is a rigid and planar structure that facilitates π-orbital overlap, which is crucial for efficient charge transport.[1] The iodine atom at the 3-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[2][3][4] These reactions allow for the straightforward introduction of various aromatic and vinyl groups, enabling the synthesis of extended π-conjugated systems. Such systems are the basis for active materials in a range of organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).[1][5] The methyl ester at the 2-position can be used to fine-tune the electronic properties of the final material or for further functionalization.

Application 1: Synthesis of Small Molecule Organic Semiconductors for OFETs

This compound is an ideal starting material for creating small molecule semiconductors. Through cross-coupling reactions, various aryl groups can be attached at the 3-position to create molecules with tailored electronic properties and solid-state packing, which are critical for high-performance OFETs.

The following table summarizes the performance of several solution-processable organic semiconductors based on benzo[b]thiophene derivatives, which are structurally analogous to compounds that can be synthesized from this compound. This data provides a benchmark for the expected performance of materials derived from this building block.

Compound ClassHighest Hole Mobility (cm²/Vs)Current On/Off RatioDeposition MethodReference
Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives0.11> 10^5Solution Shearing[5]
Dimer of BTT (BBTT)0.22-Not specified[6]
[7]Benzothieno[3,2-b][7]benzothiophene (BTBT) Derivatives~0.03~10^6Solution Shearing[7]
2,7-Diphenyl BTBT (DPh-BTBT)2.0-Vapor-Processed[1]
Dialkyl-BTBTs (Cn-BTBTs)> 1.0-Solution-Processed[1]

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 mixture), degassed

  • Standard laboratory glassware, nitrogen/argon supply, and magnetic stirrer/hotplate.

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed toluene/water mixture to the flask via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated benzo[b]thiophene derivative.

Application 2: Synthesis of Conjugated Polymers for Organic Electronics

This compound can be used as a monomer in polymerization reactions to create conjugated polymers. For instance, after conversion of the iodo-group to a stannane or boronic ester, it can undergo Stille or Suzuki polycondensation with a dihaloaromatic comonomer. These polymers are promising materials for large-area, flexible electronics.

The following table presents key properties of representative conjugated polymers incorporating benzo[b]thiophene units.

Polymer TypeHOMO Level (eV)LUMO Level (eV)Optical Bandgap (eV)ApplicationReference
Thiophene-Isoindigo-Thiophene based Polymer---Electrochromics[8]
Thiophene-Flanked Benzothiadiazole Copolymers---Optoelectronics[9]
Poly(3-alkylthiophene)s---OFETs, OPVs[10]

(Note: Specific HOMO/LUMO values are highly dependent on the exact polymer structure and are often determined experimentally for each new material.)

This protocol outlines a general procedure for the Stille polycondensation to form a conjugated polymer, assuming prior conversion of this compound to its corresponding stannyl derivative.

Materials:

  • 3-(Tributylstannyl)benzo[b]thiophene-2-carboxylate monomer

  • Dihaloaromatic comonomer (e.g., dibromobenzene) (1.0 equivalent)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)

  • Standard polymerization glassware, inert atmosphere glovebox or Schlenk line.

Procedure:

  • Inside an inert atmosphere glovebox, add the stannylated benzo[b]thiophene monomer, the dihaloaromatic comonomer, Pd₂(dba)₃, and P(o-tol)₃ to a reaction vessel.

  • Add the anhydrous, degassed solvent to the vessel.

  • Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 24-72 hours.

  • Monitor the increase in viscosity of the reaction mixture as an indication of polymerization.

  • After the reaction period, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Collect the polymer by filtration and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.

  • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer).

  • Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum to yield the final conjugated polymer.

Visualizations

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Materials start This compound suzuki Suzuki Coupling (+ Arylboronic Acid) start->suzuki Pd(PPh₃)₄, Base stille Stille Coupling (+ Organostannane) start->stille Pd(0), Ligand (pre-functionalization needed) heck Heck Coupling (+ Alkene) start->heck Pd(0), Base small_mol Small Molecule Semiconductors (for OFETs, OLEDs) suzuki->small_mol polymer Conjugated Polymers (for OPVs, Flexible Electronics) stille->polymer heck->small_mol

Caption: Synthetic pathways from this compound.

G cluster_fabrication OFET Fabrication Workflow sub 1. Substrate Preparation (Si/SiO₂, cleaning) coat 2. Semiconductor Deposition (Spin-coating/Solution Shearing of Benzo[b]thiophene Derivative) sub->coat anneal 3. Thermal Annealing (Optimize morphology) coat->anneal elec 4. Electrode Deposition (Au Source/Drain via Shadow Mask) anneal->elec char 5. Device Characterization (Measure mobility, on/off ratio) elec->char

References

Synthetic Routes to Functionalized Benzo[b]thiophenes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the benzo[b]thiophene scaffold is a cornerstone of significant therapeutic agents and functional materials. Its prevalence in pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the anti-inflammatory Zileuton, underscores the critical need for efficient and versatile synthetic methodologies. This document provides detailed application notes and experimental protocols for key synthetic routes to functionalized benzo[b]thiophenes, emphasizing both transition-metal-catalyzed and metal-free strategies.

The construction of the benzo[b]thiophene core has evolved significantly, moving from classical methods that often required harsh conditions to modern, more efficient catalytic systems.[1] These contemporary approaches offer milder reaction conditions, broader substrate scope, and improved yields, facilitating the synthesis of a diverse array of functionalized derivatives for screening and development.[1][2]

I. Transition-Metal-Catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions and C-H functionalization are powerful tools for the synthesis of substituted benzo[b]thiophenes, offering high efficiency and regioselectivity.[3][4][5][6]

A. Palladium-Catalyzed Sonogashira Coupling and Electrophilic Cyclization

A robust two-step method for preparing 2,3-disubstituted benzo[b]thiophenes involves an initial Sonogashira cross-coupling of terminal acetylenes with commercially available o-iodothioanisole, followed by electrophilic cyclization.[3] This approach is highly efficient, with excellent yields reported for a variety of substrates, including aryl-, vinyl-, and alkyl-substituted acetylenes.[3]

Experimental Protocol: Synthesis of 2-Phenyl-3-iodobenzo[b]thiophene [3]

  • Sonogashira Coupling: To a solution of o-iodothioanisole (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4 hours.

  • Upon completion (monitored by TLC), dilute the mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the o-(phenylethynyl)thioanisole intermediate.

  • Electrophilic Cyclization: Dissolve the o-(phenylethynyl)thioanisole intermediate (1.0 mmol) in dichloromethane (10 mL).

  • Add iodine (1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford 2-phenyl-3-iodobenzo[b]thiophene.

ElectrophileProductYield (%)
I₂2,3-Disubstituted Benzo[b]thiopheneExcellent[3]
Br₂2,3-Disubstituted Benzo[b]thiopheneGood to Excellent[3]
NBS2,3-Disubstituted Benzo[b]thiopheneGood to Excellent[3]
p-O₂NC₆H₄SCl2,3-Disubstituted Benzo[b]thiopheneGood to Excellent[3]
PhSeCl2,3-Disubstituted Benzo[b]thiopheneGood to Excellent[3]

Logical Workflow for Palladium-Catalyzed Synthesis

cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Electrophilic Cyclization start o-Iodothioanisole + Terminal Alkyne catalyst1 PdCl₂(PPh₃)₂ / CuI start->catalyst1 intermediate o-(1-Alkynyl)thioanisole catalyst1->intermediate electrophile Electrophile (e.g., I₂, Br₂) intermediate->electrophile product 2,3-Disubstituted Benzo[b]thiophene electrophile->product

Caption: Two-step synthesis of 2,3-disubstituted benzo[b]thiophenes.

B. Direct C-H Functionalization

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of benzo[b]thiophenes.[4][5][6] Palladium catalysis can selectively target the C2 or C3 position, depending on the reaction conditions and directing groups.[5][6] A notable example is the completely regioselective C3-arylation of benzo[b]thiophenes with aryl chlorides using a heterogeneous Pd/C and CuCl dual catalytic system.[5][6] This method is operationally simple, scalable, and insensitive to air and moisture.[5][6]

Experimental Protocol: C3-Arylation of Benzo[b]thiophene [5][6]

  • To an oven-dried vial, add benzo[b]thiophene (0.5 mmol), aryl chloride (1.0 mmol), Pd/C (10 mol%), CuCl (10 mol%), and Cs₂CO₃ (1.5 mmol).

  • Add 1,4-dioxane (2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 140 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to yield the 3-arylbenzo[b]thiophene.

Aryl ChlorideProductYield (%)
Chlorobenzene3-Phenylbenzo[b]thiopheneGood[5][6]
4-Chloroanisole3-(4-Methoxyphenyl)benzo[b]thiopheneHigh[5][6]
1,4-Dichlorobenzene1,4-Bis(benzo[b]thiophen-3-yl)benzeneModerate[5][6]

II. Transition-Metal-Free Syntheses

The development of transition-metal-free synthetic routes is of great interest to avoid the cost and potential toxicity associated with residual metals in the final products.[7][8][9][10][11]

A. Radical-Triggered Intramolecular C-S Bond Formation

A facile and efficient method for the synthesis of benzo[b]thiophenes involves a metal-free, iodine-catalyzed intramolecular C-S bond formation.[8][9][11] This reaction utilizes molecular oxygen from the air as the oxidant and demonstrates broad functional group tolerance.[8][9][11] A key advantage of this method is the potential for a simplified purification process, sometimes only requiring washing with a suitable solvent.[8][9]

Experimental Protocol: Metal-Free Synthesis of 2-Phenylbenzo[b]thiophene [8][9][11]

  • To a solution of (E/Z)-1-(2-(methylthio)phenyl)-2-phenylethene (0.5 mmol) in DMSO (2 mL), add iodine (0.05 mmol).

  • Heat the reaction mixture at 120 °C under an air atmosphere for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by washing with ethanol to obtain pure 2-phenylbenzo[b]thiophene.[9]

SubstrateProductYield (%)
Variously substituted 1-(2-(methylthio)phenyl)-2-phenylethenesCorresponding 2-substituted benzo[b]thiophenesGood to Excellent[8][9]

Reaction Pathway for Metal-Free Synthesis

cluster_catalysis Catalytic Cycle start Substituted Thioether catalyst I₂ / O₂ (air) start->catalyst radical Thiyl Radical Intermediate catalyst->radical cyclization Intramolecular Cyclization radical->cyclization product Functionalized Benzo[b]thiophene cyclization->product

Caption: Iodine-catalyzed, metal-free synthesis of benzo[b]thiophenes.

B. Synthesis from o-Halovinylbenzenes and Potassium Sulfide

An environmentally friendly and scalable route to 2-substituted benzo[b]thiophenes utilizes readily available o-halovinylbenzenes and potassium sulfide (K₂S) without the need for a transition-metal catalyst.[7] This method proceeds via a direct SₙAr-type reaction, followed by cyclization and dehydrogenation, and is compatible with a wide range of functional groups.[7]

Experimental Protocol: Synthesis of 2-Phenylbenzo[b]thiophene from o-Fluorovinylbenzene [7]

  • In a sealed tube, combine (E/Z)-1-(2-fluorophenyl)-2-phenylethene (0.5 mmol), potassium sulfide (1.0 mmol), and DMF (2 mL).

  • Heat the reaction mixture at 140 °C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-phenylbenzo[b]thiophene.

o-HalovinylbenzeneProductYield (%)
Fluoro-substituted2-Substituted Benzo[b]thiopheneHigh[7]
Chloro-substituted2-Substituted Benzo[b]thiopheneModerate to High[7]
Bromo-substituted2-Substituted Benzo[b]thiopheneModerate[7]

These selected protocols represent a fraction of the diverse and innovative strategies available for the synthesis of functionalized benzo[b]thiophenes. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The continuous development of new catalytic systems and reaction pathways promises to further expand the accessibility and utility of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 3-iodobenzo[b]thiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of Methyl 3-iodobenzo[b]thiophene-2-carboxylate, maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the direct electrophilic iodination of Methyl benzo[b]thiophene-2-carboxylate at the C3 position. The electron-withdrawing nature of the ester at the C2 position deactivates the ring, but directs substitution to the adjacent C3 position. The reagent of choice for this transformation is typically N-Iodosuccinimide (NIS) in the presence of a strong acid.[1][2]

Q2: I am observing a very low yield. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Reagent Quality: Ensure the N-Iodosuccinimide (NIS) is of high purity and has not decomposed. It is sensitive to light and moisture.

  • Insufficient Acid Catalyst: Strong acids like sulfuric acid or trifluoroacetic acid are often used to activate the iodinating agent. Ensure the correct catalytic amount is used.[1]

  • Suboptimal Temperature: Iodination reactions are often temperature-sensitive. Running the reaction at 0 °C initially and then allowing it to warm to room temperature is a common procedure.[1] Deviations can affect yield.

  • Work-up Issues: The product may be lost during the extraction or purification phases. Ensure proper phase separation and use the appropriate solvent systems for chromatography.

Q3: My final product is impure. What are the likely side products and how can I remove them?

A3: Common impurities include unreacted starting material (Methyl benzo[b]thiophene-2-carboxylate) and potentially di-iodinated species.

  • Remaining Starting Material: This indicates an incomplete reaction. You can often remove it via column chromatography on silica gel.

  • Di-iodinated Products: While less common due to the deactivating effect of the first iodine atom, over-iodination can occur if reaction conditions are too harsh (e.g., excess NIS, high temperature). These can also be separated by column chromatography, as they will have a different polarity compared to the mono-iodinated product.

Q4: Is N-Iodosuccinimide (NIS) the only option for this iodination?

A4: While NIS is highly effective, other iodinating systems exist. These include molecular iodine (I₂) combined with an oxidizing agent (like mercuric oxide) or used in electrophilic cyclization routes starting from 2-alkynylthioanisoles.[2][3][4] However, for direct iodination of the pre-formed benzo[b]thiophene ring, NIS is generally reliable and avoids the use of toxic heavy metals.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
No reaction observed on TLC (only starting material spot) 1. Inactive NIS. 2. Insufficient acid activation. 3. Reaction temperature is too low.1. Use a fresh bottle of NIS or purify the existing stock. 2. Verify the concentration and volume of the acid catalyst. 3. Allow the reaction to slowly warm to room temperature and monitor by TLC.
Multiple new spots on TLC, difficult to separate 1. Reaction is not clean; multiple side products formed. 2. Decomposition of starting material or product.1. Lower the reaction temperature. Reduce the equivalents of NIS to minimize over-iodination. 2. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if materials are sensitive to oxidation.
Low isolated yield after column chromatography 1. Product is co-eluting with a byproduct or starting material. 2. Product is adsorbing irreversibly to the silica gel. 3. Product loss during workup (e.g., in aqueous layers).1. Optimize the solvent system for chromatography. Use a shallower gradient. 2. Try deactivating the silica gel with a small amount of triethylamine in the eluent. 3. Perform a back-extraction of all aqueous layers to recover any dissolved product.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the iodination of substituted thiophenes, which can be adapted for the synthesis of this compound.

Starting MaterialIodinating AgentSolvent/AcidTemperatureTimeYieldReference
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylateN-Iodosuccinimide (1.5 eq)Trifluoroacetic acid / Sulfuric acid0 °C to RT21 h37%[1]
Thiophene derivativesN-Iodosuccinimide (NIS)Ethanol / 4-Toluenesulfonic acidNot specifiedNot specifiedGood to Excellent[2]
2-AlkynylthioanisolesIodine (I₂)DichloromethaneRoom Temp10 minHigh[5]

Experimental Protocols

Protocol: Direct Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from a similar synthesis of a substituted iodothiophene.[1]

Materials:

  • Methyl benzo[b]thiophene-2-carboxylate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Sulfuric acid (98%)

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl benzo[b]thiophene-2-carboxylate (1.0 eq) in Trifluoroacetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add concentrated Sulfuric acid.

  • Add N-Iodosuccinimide (1.2-1.5 eq) in small portions over 20-30 minutes, ensuring the temperature remains low.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for an additional 12-24 hours, monitoring the reaction's progress by TLC.

  • Upon completion, pour the reaction mixture carefully into a beaker of ice-water.

  • Extract the aqueous mixture with Ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench excess iodine), followed by water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visual Guides

G start Start: Methyl benzo[b]thiophene-2-carboxylate dissolve Dissolve in TFA, cool to 0°C start->dissolve add_acid Add H₂SO₄ dissolve->add_acid add_nis Add NIS in portions add_acid->add_nis react Stir at 0°C -> RT (Monitor by TLC) add_nis->react workup Workup: Quench, Extract, Wash react->workup purify Purification: Column Chromatography workup->purify product Final Product: Methyl 3-iodobenzo[b]thiophene- 2-carboxylate purify->product

Caption: General workflow for the synthesis of this compound.

G decision decision action action problem problem p1 Problem: Low Yield d1 Check TLC: Starting Material (SM) Remaining? p1->d1 a1 Increase Reaction Time or Temperature Slightly d1->a1 Yes d2 Multiple Spots /Streaking? d1->d2 No a2 Optimize Chromatography (Solvent System) d2->a2 Yes d3 Product Lost During Workup? d2->d3 No a3 Verify Reagent Purity (especially NIS) d3->a3 No a4 Back-extract all Aqueous Layers d3->a4 Possibly

Caption: Troubleshooting flowchart for addressing low product yield.

References

"common side reactions in the synthesis of 3-iodobenzothiophenes"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-iodobenzothiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-iodobenzothiophenes?

A1: The most prevalent and generally efficient method is the electrophilic iodocyclization of 2-alkynylthioanisoles. This reaction typically proceeds in good to high yields and is regioselective for the 3-iodo isomer. The process involves the reaction of a 2-alkynylthioanisole with an iodine source, such as molecular iodine (I₂).

Q2: I am getting a complex mixture of products in my reaction. What are the likely side reactions?

A2: Several side reactions can occur during the synthesis of 3-iodobenzothiophenes, leading to a complex product mixture. The most common side reactions include:

  • Dimerization: Formation of benzothiophene dimers.[1]

  • Oxidation: Oxidation of the sulfur atom to a benzothiophene S-oxide.[2]

  • Regioisomer Formation: Formation of the 2-iodobenzothiophene isomer.

  • Over-iodination: Introduction of more than one iodine atom onto the benzothiophene ring.

  • Rearrangement Products: Formation of unexpected products, such as 2-aroylbenzothiophenes, depending on the substrate and reaction conditions.

Q3: How can I purify my 3-iodobenzothiophene from the reaction mixture?

A3: Purification is typically achieved using column chromatography on silica gel. The choice of eluent will depend on the specific substitution pattern of your product and the polarity of the impurities. A common eluent system is a gradient of ethyl acetate in hexane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-iodobenzothiophenes and provides targeted solutions.

Problem 1: Low Yield of the Desired 3-Iodobenzothiophene

A low yield of the target compound is a common issue and can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and the prevalence of side reactions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of 3-Iodobenzothiophene check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (e.g., Iodine) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions side_reactions Identify Side Products by MS, NMR start->side_reactions optimize_temp Optimize Temperature: - Start at room temperature - Gradually increase if no reaction check_conditions->optimize_temp optimize_time Optimize Reaction Time: - Monitor by TLC/LC-MS check_conditions->optimize_time optimize_solvent Screen Solvents: - Dichloromethane, Acetonitrile, etc. check_conditions->optimize_solvent address_dimer Troubleshoot Dimerization side_reactions->address_dimer address_oxidation Troubleshoot S-Oxidation side_reactions->address_oxidation address_regioisomer Troubleshoot Regioisomer Formation side_reactions->address_regioisomer

Caption: Troubleshooting workflow for low yield of 3-iodobenzothiophene.

Problem 2: Significant Formation of Dimeric Byproducts

Dimerization of benzothiophene intermediates can be a significant side reaction, particularly under conditions that favor the formation of reactive cationic species.

FAQs about Dimerization

  • Q: What does the dimer byproduct look like?

    • A: Dimerization can occur through various linkages, but a common form involves a bond between the C3 position of two benzothiophene units.[1]

  • Q: What reaction conditions promote dimerization?

    • A: The use of strong acids or reaction conditions that can generate carbocation intermediates can lead to dimerization.[1] The oxidation of the sulfur atom to a sulfoxide can also precede dimerization.[2]

Troubleshooting Dimerization

ParameterRecommendationRationale
Temperature Maintain a lower reaction temperature (e.g., room temperature).Higher temperatures can promote the formation of reactive intermediates that lead to dimerization.
Iodine Concentration Use the minimum effective amount of iodine.Excess iodine may contribute to the formation of intermediates that can initiate dimerization.
Additives Consider the addition of a non-nucleophilic base.A mild base can neutralize any acidic byproducts that may catalyze dimerization.

Experimental Protocol to Minimize Dimerization

  • Reaction Setup: To a solution of the 2-alkynylthioanisole (1.0 eq) in dichloromethane (0.1 M) at room temperature, add molecular iodine (1.1 eq) portion-wise over 15 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 3: Formation of Benzothiophene S-oxide

Oxidation of the sulfur atom in the benzothiophene ring can occur, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

Troubleshooting S-Oxidation

soxidation_troubleshooting start S-Oxide Detected degas_solvent Degas Solvent Prior to Use start->degas_solvent inert_atm Run Reaction Under Inert Atmosphere (N₂ or Ar) start->inert_atm limit_time Minimize Reaction Time start->limit_time avoid_oxidants Ensure No Oxidizing Impurities in Reagents start->avoid_oxidants

Caption: Steps to minimize the formation of benzothiophene S-oxide.

Problem 4: Presence of the 2-Iodobenzothiophene Regioisomer

While the iodocyclization of 2-alkynylthioanisoles is generally regioselective for the 3-iodo product, the formation of the 2-iodo isomer can occur under certain conditions.

Factors Influencing Regioselectivity

FactorInfluence on Regioselectivity
Electronic Effects of Substituents Electron-donating or withdrawing groups on the alkyne can influence the electron density of the triple bond, potentially affecting the regioselectivity of iodine attack.
Steric Hindrance Bulky substituents on the alkyne may favor the formation of the less sterically hindered product.
Reaction Conditions Solvent polarity and temperature can impact the stability of the intermediates and transition states, thereby influencing the regioselectivity.

Experimental Protocol for High Regioselectivity

  • Precursor Synthesis: Ensure the precursor 2-alkynylthioanisole is pure and free of any isomers.

  • Reaction Conditions:

    • Use a non-polar solvent such as dichloromethane or chloroform.

    • Maintain a controlled temperature, starting at room temperature.

    • Add the iodine solution slowly to the solution of the alkyne.

  • Analysis: Characterize the product mixture carefully using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the isomeric ratio. The chemical shifts of the protons on the thiophene ring can be used to distinguish between the 2- and 3-iodo isomers.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of 3-iodobenzothiophene and the formation of a common dimeric byproduct. (Note: This data is illustrative and compiled from general observations in the literature; specific yields will vary depending on the substrate.)

EntrySolventTemperature (°C)Iodine (eq.)Yield of 3-Iodobenzothiophene (%)Yield of Dimer (%)
1Dichloromethane251.185<5
2Dichloromethane40 (reflux)1.17015
3Acetonitrile251.180<5
4Acetonitrile80 (reflux)1.16520
5Dichloromethane252.07510

Experimental Protocols

General Protocol for the Synthesis of 3-Iodobenzothiophenes

This protocol is a general guideline for the iodocyclization of 2-alkynylthioanisoles.

Materials:

  • 2-Alkynylthioanisole

  • Molecular Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 2-alkynylthioanisole (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Addition of Iodine: To the stirred solution, add molecular iodine (1.1 mmol, 1.1 eq) portion-wise at room temperature. The reaction mixture will typically turn dark brown.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of the iodine disappears.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified 3-iodobenzothiophene by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving benzothiophenes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of benzothiophene derivatives via palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Conversion of Starting Material

Q1: My reaction shows very low or no conversion of the benzothiophene starting material. What are the potential causes and solutions?

A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The palladium catalyst may be inactive or have decomposed.

    • Solution: Use a fresh batch of the palladium catalyst or a pre-catalyst. Ensure proper storage and handling to prevent deactivation.[1] A black precipitate in the reaction mixture often indicates the formation of palladium black, a sign of catalyst decomposition.[2]

  • Insufficiently Degassed System: Oxygen can poison the palladium(0) catalyst, halting the catalytic cycle.

    • Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw method.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial and substrate-dependent.

    • Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, with or without water).[1] The polarity of the solvent can significantly affect selectivity and reaction rates.[3][4]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed.

    • Solution: Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition.[1]

Issue 2: Formation of Byproducts

Q2: My reaction is producing significant amounts of homocoupling and/or dehalogenation byproducts. How can I minimize these?

A2: The formation of homocoupling (dimerization of the coupling partners) and dehalogenation (replacement of the halogen with a hydrogen) are common side reactions.

  • Homocoupling: This is often an issue in Sonogashira couplings and can be promoted by the presence of oxygen.

    • Solution: For Sonogashira reactions, reducing the concentration of both the catalyst and oxygen can diminish homocoupling.[5] Running the reaction under a dilute hydrogen atmosphere has also been shown to significantly reduce this side product.[5]

  • Dehalogenation: This can be a competing pathway, especially with more reactive C-I and C-Br bonds.

    • Solution: The choice of ligand and base can influence the extent of dehalogenation. Using N-heterocyclic carbene (NHC) palladium complexes as catalysts has been shown to be effective in minimizing dehalogenation in some cases.[6] For Suzuki couplings, minimizing the amount of water in the reaction mixture can also reduce dehalogenation.[7]

Issue 3: Poor Regioselectivity in C-H Functionalization

Q3: I am attempting a direct C-H arylation of a benzothiophene, but I am observing a mixture of isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in C-H functionalization can be challenging. Several factors can influence the site of activation.

  • Directing Groups: Substituents on the benzothiophene ring can direct the palladium catalyst to a specific C-H bond.

  • Ligand Control: The steric and electronic properties of the ligand on the palladium catalyst can influence which C-H bond is more accessible for activation.[2]

  • Reaction Conditions: The choice of solvent and additives can significantly impact selectivity. For example, the addition of pivalic acid (PivOH) has been shown to improve reactivity and influence selectivity in some direct arylation reactions.[2][8]

Data Summary Tables

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [9]

EntryPd Catalyst (mol %)Oxidant (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)1,4-Dioxane10039
2Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)Toluene10025
3Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)DCE10030
4Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)DMSO10055
5PdCl₂ (10)Cu(OAc)₂ (2.0)DMSO10042
6Pd(MeCN)₂Cl₂ (10)Cu(OAc)₂ (2.0)DMSO10038
7Pd(OAc)₂ (10)Cu(OAc)₂ (4.0)DMSO10091

Table 2: Effect of Ligands and Conditions on Suzuki Coupling Selectivity

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Product Ratio (C-Br:C-Cl coupling)Reference
3-bromo-7-chloro-1-benzothiophenePd(PPh₃)₄K₂CO₃Dioxane/H₂O80Selective C-Br coupling[1]
3-bromo-7-chloro-1-benzothiophenePd-NHC precatalystK₃PO₄Toluene100High selectivity for C-Br[1]
Bifunctional aryl halide/triflate[Pd₂(dba)₃]/PtBu₃Cs₂CO₃Toluene (nonpolar)110Selective for C-Cl[3][4]
Bifunctional aryl halide/triflate[Pd₂(dba)₃]/PtBu₃Cs₂CO₃Dioxane (polar)110Selective for C-OTf[3][4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-bromo-7-chloro-1-benzothiophene: [1]

  • In a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-7-chloro-1-benzothiophene (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and ligand if required.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for C-H Olefination of Benzo[b]thiophene 1,1-Dioxides: [8]

  • In a nitrogen-filled glovebox, add the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 5 mol %), AgOPiv (125 mg, 0.6 mmol, 3.0 equiv), and PivOH (61 mg, 0.6 mmol, 3.0 equiv) to a 10 mL Schlenk tube.

  • Add THF (1.2 mL) as the solvent.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling, filter the solution through a celite pad and wash with dichloromethane (10 mL).

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired product.

Visualizations

troubleshooting_workflow start Reaction Failure (Low Yield/No Product) catalyst_check Check Catalyst Activity start->catalyst_check reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check conditions_check Evaluate Reaction Conditions start->conditions_check catalyst_solution Use Fresh Catalyst/ Pre-catalyst catalyst_check->catalyst_solution degas_solution Thoroughly Degas Solvent & Reagents reagent_check->degas_solution base_solvent_solution Screen Bases & Solvents conditions_check->base_solvent_solution temp_solution Increase Temperature conditions_check->temp_solution

Caption: A workflow for troubleshooting low-yield palladium-catalyzed reactions.

catalytic_cycle cluster_steps Catalytic Cycle pd0 Pd(0)L_n pdii_ox R-Pd(II)L_n-X pd0->pdii_ox Oxidative Addition (R-X) side_reaction Catalyst Decomposition (Pd Black) pd0->side_reaction pdii_trans R-Pd(II)L_n-R' pdii_ox->pdii_trans Transmetalation (R'-M) pdii_trans->pd0 Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

selectivity_logic main_issue Poor Selectivity (Mixture of Products) harsh_conditions Harsh Reaction Conditions main_issue->harsh_conditions inappropriate_ligand Inappropriate Ligand main_issue->inappropriate_ligand prolonged_time Prolonged Reaction Time main_issue->prolonged_time solution1 Reduce Temperature & Catalyst Loading harsh_conditions->solution1 solution2 Screen Ligands (e.g., bulky, electron-rich) inappropriate_ligand->solution2 solution3 Monitor Reaction Closely (TLC, GC/LC-MS) prolonged_time->solution3

Caption: A decision tree for addressing poor selectivity in cross-coupling reactions.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of Benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity in the functionalization of the benzo[b]thiophene scaffold. Below are frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What determines the regioselectivity of reactions on the benzo[b]thiophene core?

A1: The regioselectivity is governed by the inherent electronic properties of the heterocyclic system. The thiophene ring is electron-rich and thus more susceptible to electrophilic attack than the fused benzene ring.[1] Generally, the C2 and C3 positions of the thiophene moiety are the most reactive.[1] The C2-H bond is the most acidic, making this position the preferred site for deprotonation with strong bases (metalation).[1][2]

Q2: What is the general reactivity order for the different positions on an unsubstituted benzo[b]thiophene?

A2: The typical hierarchy of reactivity for functionalization is:

  • C2 Position: Most reactive towards deprotonation (lithiation) and many direct C-H activation reactions due to its high acidity.[2]

  • C3 Position: The second most reactive site on the thiophene ring. It can be targeted selectively using specific catalytic systems or by functionalizing benzo[b]thiophene S-oxides.[3][4]

  • C7 Position: While the benzene ring is less reactive overall, the C7 position is the most activated site for electrophilic substitution on this ring, influenced by the directing effect of the sulfur atom.[2]

  • C4, C5, C6 Positions: These positions are significantly less reactive and typically require the installation of directing groups to achieve functionalization.[2]

Q3: What are the primary strategies to control the position of functionalization on benzo[b]thiophene?

A3: There are three main strategies:

  • Exploiting Inherent Reactivity: Using strong bases like n-butyllithium at low temperatures to selectively deprotonate the most acidic C2 position.[2]

  • Catalyst and Reagent Control: Employing specific transition metal catalysts, ligands, or mediators can override the inherent reactivity. For example, a Pd/C and CuCl dual system can favor C3-arylation, while Ag(I) can promote C2-arylation.[2][3][5]

  • Substrate Modification: Installing a directing group can guide a catalyst to a specific, otherwise unreactive, position such as C7.[1] Alternatively, oxidizing the sulfur atom to a sulfoxide or sulfone alters the electronic properties of the ring, enabling novel regioselectivities, such as metal-free C3-functionalization.[4][6][7]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Direct C-H Arylation

Q: My direct C-H arylation reaction is producing a mixture of C2 and C3 isomers. How can I improve the selectivity?

A: Achieving high regioselectivity in direct C-H arylation often depends heavily on the catalytic system. The C2 position is the kinetically favored site for many C-H activation pathways.[2] To target a specific isomer, consider the following adjustments:

  • To Favor C2-Arylation:

    • Ag(I)-Mediated C-H Activation: The addition of a silver(I) salt can enable C2-selective C-H activation, even at near-room temperature and low palladium catalyst loadings.[2][5]

    • Use of Benzo[b]thiophene 1,1-dioxides: Oxidizing the starting material to the corresponding 1,1-dioxide derivative strongly activates the C2 position for Pd(II)-catalyzed direct arylation with arylboronic acids.[6][7]

  • To Favor C3-Arylation:

    • Heterogeneous Dual-Catalyst System: A ligand-free system using heterogeneous Pd/C with CuCl as a co-catalyst has been reported to achieve complete C3-selectivity when coupling benzo[b]thiophenes with aryl chlorides.[3]

    • Room-Temperature β-Arylation: A specific palladium catalyst system with phosphine ligands can achieve β-arylation (C3) at room temperature with aryl iodides, proceeding through a Heck-type pathway.[8]

    • Metal-Free Interrupted Pummerer Reaction: For a completely regioselective, metal-free approach, convert the benzo[b]thiophene to its S-oxide. This intermediate can then undergo a C3-selective arylation with phenol coupling partners.[4][9]

Data Presentation: Comparison of Direct Arylation Methods
Method/Catalyst SystemTarget PositionCoupling PartnerKey ConditionsTypical YieldsReference
Pd(OAc)₂ / Ag(I)C2Aryl IodideLow Pd loading, near RTGood to Excellent[2][5]
Pd(OAc)₂ / PyridineC2Arylboronic Acid100 °C, DMSO, N₂68-80%[7]
Pd/C / CuClC3Aryl ChlorideLigand-free, 150 °CGood[3]
Pd₂(dba)₃ / P(p-C₆H₄OMe)₃C3Aryl IodideRT, Hexafluoro-2-propanolHigh[8]
TFAA / (S-oxide)C3PhenolsMetal-free, mildGood to Excellent[4]

Problem 2: Failure to Functionalize the Benzene Ring (C4-C7)

Q: I am unable to introduce substituents onto the benzene portion of the molecule, specifically at the C7 position. What am I doing wrong?

A: The benzene ring is significantly less electron-rich than the thiophene ring, making direct functionalization challenging.[1] The C7 position is the most accessible on this ring, but success requires overriding the inherent reactivity of the C2/C3 positions.

  • Strategy 1: Directed C-H Activation:

    • Solution: Install a directing group (DG) on the nitrogen of an indole analogue or a similar position that can chelate to a transition metal catalyst (e.g., Palladium). The DG will position the catalyst in close proximity to the C7 C-H bond, enabling its selective activation and subsequent coupling.[1]

    • Troubleshooting: If this fails, first verify the successful installation and stability of your directing group. Ensure your palladium catalyst is active and that reaction conditions are strictly anhydrous and anaerobic.[1]

  • Strategy 2: Directed ortho-Metalation (DoM):

    • Solution: Use a Lewis basic directing group that can coordinate to a strong organolithium base (e.g., n-BuLi, LDA). This coordination directs the deprotonation to the adjacent C7 position. The resulting C7-lithiated species can be trapped with a suitable electrophile.[1]

    • Troubleshooting: Low yields or failure often stem from four key issues:

      • Inadequate Temperature Control: Maintain -78 °C throughout the deprotonation and electrophilic quench steps.[1]

      • Presence of Moisture: Use oven-dried glassware and anhydrous solvents.

      • Inactive Reagents: Ensure the organolithium base is properly titrated and the electrophile is pure and reactive.

      • Poor Coordination: For some systems, an additive like TMEDA is required to break up organolithium aggregates and enhance the basicity and coordinating ability.[1]

Mandatory Visualization

G cluster_start Starting Point cluster_strategy Strategy Check cluster_dom Directed ortho-Metalation (DoM) cluster_dcha Directed C-H Activation start Poor C7 Functionalization strategy Which strategy was used? start->strategy dom_check Checkpoints for DoM strategy->dom_check DoM dcha_check Checkpoints for D-CHA strategy->dcha_check D-CHA temp Temperature at -78°C? anhydrous Strictly anhydrous? reagents Reagents active? tmeda TMEDA additive used? dg DG stable & installed correctly? catalyst Catalyst active? atmosphere Inert atmosphere?

Caption: Troubleshooting logic for C7-functionalization failures.

Key Experimental Protocols

Protocol 1: Selective C2-Lithiation and Electrophilic Quench

This protocol describes a general method for the highly regioselective functionalization of the C2 position.[2]

  • Add benzo[b]thiophene (1.0 eq) to a flame-dried, three-neck flask under an inert argon atmosphere.

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise over 10-15 minutes. The solution may change color.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, while maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Pd(II)-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxide

This protocol is adapted from a method for the C2-arylation of the sulfone derivative.[6]

  • To a 10 mL Schlenk tube, add the benzo[b]thiophene 1,1-dioxide (1.0 eq, 0.2 mmol), the desired arylboronic acid (3.0 eq), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (4.0 eq, oxidant), and pyridine (3.0 eq).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous dimethyl sulfoxide (DMSO, 1.0 mL) via syringe.

  • Stir the resulting mixture at 100 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the C2-arylated product.

Mandatory Visualization

G cluster_c2 C2-Functionalization cluster_c3 C3-Functionalization cluster_c7 C7-Functionalization bth Benzo[b]thiophene c2_lith C2-Lithiation bth->c2_lith 1. n-BuLi, -78°C 2. Electrophile (E+) c2_aryl C2-Arylation (Dioxide) bth->c2_aryl 1. Oxidation 2. Pd(OAc)₂, ArB(OH)₂ c3_aryl_pd C3-Arylation (Pd/C) bth->c3_aryl_pd Pd/C, CuCl, Ar-Cl c3_aryl_mf C3-Arylation (Metal-Free) bth->c3_aryl_mf 1. Oxidation (S-oxide) 2. TFAA, Phenol c7_dom C7-DoM bth->c7_dom 1. Install DG 2. n-BuLi, -78°C 3. Electrophile (E+)

Caption: Strategic overview for regioselective benzo[b]thiophene functionalization.

References

Technical Support Center: Efficient Coupling of Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst selection for the efficient coupling of Methyl 3-iodobenzo[b]thiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is most suitable for this compound?

A1: Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this compound. The most common and suitable reactions include Suzuki-Miyaura (for coupling with boronic acids/esters), Sonogashira (for coupling with terminal alkynes), and Heck (for coupling with alkenes).[1] The choice depends on the desired final product.

Q2: What are the typical starting palladium catalysts for these reactions?

A2: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃.[2][3] The choice of catalyst can be influenced by the specific coupling reaction and the reactivity of the coupling partners. For instance, Pd(PPh₃)₄ is often used in Suzuki reactions, while Pd(OAc)₂ is common in Heck reactions.[3][4]

Q3: Why is a ligand necessary, and which ones are commonly used?

A3: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into palladium black, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[2] For electron-rich and sterically hindered substrates, bulky electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can improve reaction efficiency, especially for less reactive coupling partners.[2][5]

Q4: How does the choice of base affect the reaction outcome?

A4: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for neutralizing the HX generated in the Heck reaction.[6] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N). The strength and nature of the base should be chosen based on the specific reaction and the stability of the substrates and products to basic conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity and Loading: Ensure the palladium source and ligand are active. If catalyst decomposition (indicated by the formation of palladium black) is suspected, consider using a fresh batch or a more stable precatalyst.[7] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, particularly for challenging substrates.[8]

  • Boronic Acid Quality: Boronic acids can undergo degradation (protodeboronation or formation of anhydrides) during storage.[9] Use freshly purchased or recrystallized boronic acid. In some cases, converting the boronic acid to a more stable trifluoroborate salt can be beneficial.[7]

  • Solvent and Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[10] Ensure your solvent is anhydrous, as water can affect the reaction, though in some cases, a small amount of water is necessary for reactions with certain bases like K₃PO₄.[7]

  • Base Selection: The choice of base is critical. If using a carbonate base, consider switching to a stronger base like K₃PO₄, which is often effective for Suzuki couplings. The base should be finely powdered to ensure good solubility and reactivity.[7]

  • Reaction Temperature: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition and side reactions. If you observe degradation of starting materials or product, try lowering the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

Issue 2: Presence of Homocoupling and Dehalogenation Side Products

Question: I am observing significant amounts of homocoupling of my boronic acid and dehalogenation of my this compound. How can I minimize these side reactions?

Answer: The formation of homocoupling and dehalogenation products points to specific issues within the catalytic cycle:

  • Homocoupling: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen and Pd(II) species.[10]

    • Solution: Rigorous degassing of the reaction mixture is crucial. Ensure your palladium source is effectively reduced to Pd(0) in the initial stages of the reaction.

  • Dehalogenation: The replacement of the iodine atom with a hydrogen atom can occur if a hydride source is present. This can happen after oxidative addition if the subsequent steps are slow.[10]

    • Solution: Ensure the transmetalation step is efficient. This can be achieved by using a suitable base and high-quality boronic acid. Using an aryl iodide, which undergoes faster oxidative addition, can sometimes help favor the desired cross-coupling pathway over dehalogenation.[10]

Data Presentation: Catalyst Systems for Coupling Reactions

The following tables summarize typical conditions for various palladium-catalyzed cross-coupling reactions involving iodo-heterocyclic compounds.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃
Ligand --SPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂OToluene/H₂ODMF
Temperature 80-100 °C90-110 °CRoom Temp to 80 °C
Yield Range Moderate to GoodGood to ExcellentGood to Excellent
Reference [4][7][9]

Table 2: Sonogashira Coupling Conditions

ParameterCondition 1Condition 2 (Copper-Free)
Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄
Co-catalyst CuI-
Base Et₃N or DiPEACs₂CO₃ or K₂CO₃
Solvent THF or DMFDMF or Toluene
Temperature Room Temp to 60 °C50-100 °C
Yield Range Good to ExcellentGood to Excellent
Reference [11][12][12]

Table 3: Heck Coupling Conditions

ParameterCondition 1Condition 2 (for Aryl Chlorides)
Catalyst Pd(OAc)₂Pd₂(dba)₃
Ligand PPh₃P(t-Bu)₃
Base Et₃N or K₂CO₃Cs₂CO₃
Solvent DMF or DioxaneDioxane
Temperature 100-120 °C100-120 °C
Yield Range Moderate to GoodGood to Excellent
Reference [3][6][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reagents: Under the inert atmosphere, add the degassed solvent (e.g., THF), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat as required.

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

General Protocol for Heck Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reagents: Under the inert atmosphere, add the degassed solvent (e.g., DMF) and the alkene (e.g., methyl acrylate, 1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Reaction Setup (Substrates, Base) Inert Establish Inert Atmosphere Start->Inert Add_Cat Add Catalyst & Solvent Inert->Add_Cat React Heat & Stir Add_Cat->React Monitor Monitor Progress (TLC/GC-MS) React->Monitor Monitor->React Incomplete Workup Quench & Extract Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Start Low/No Yield? Cat_Deactivated Deactivated Catalyst/ Ligand? Start->Cat_Deactivated Yes Reagent_Quality Poor Reagent Quality? (e.g., Boronic Acid) Start->Reagent_Quality No Check_Cat Use Fresh Catalyst Increase Loading Cat_Deactivated->Check_Cat End_Success Successful Reaction Check_Cat->End_Success Resolved Check_Reagents Use Fresh/Purified Reagents Reagent_Quality->Check_Reagents Conditions Suboptimal Conditions? Reagent_Quality->Conditions No Check_Reagents->End_Success Resolved Optimize Optimize Base, Solvent, Temperature. Ensure Proper Degassing. Conditions->Optimize Optimize->End_Success Resolved

Caption: Decision tree for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Iodobenzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-iodobenzothiophenes. The choice of solvent can significantly impact reaction outcomes, including yield, reaction rate, and selectivity. This guide focuses on common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck)

Q1: My Suzuki-Miyaura coupling of 3-iodobenzothiophene is giving a low yield. Could the solvent be the issue?

A1: Yes, the solvent plays a crucial role in the Suzuki-Miyaura reaction. Low yields can often be attributed to improper solvent choice, which affects catalyst stability, solubility of reagents, and the efficacy of the base.

Troubleshooting Steps:

  • Solvent Polarity: For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often optimal.[1] Apolar aprotic solvents like toluene or 1,4-dioxane, often mixed with water, are excellent starting points.[1][2] Polar aprotic solvents like DMF or acetonitrile can also be effective but may influence selectivity in more complex substrates.[3][4]

  • Reagent Solubility: Ensure your 3-iodobenzothiophene, boronic acid/ester, and base are soluble in the chosen solvent system at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.

  • Base Compatibility: The effectiveness of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is highly dependent on the solvent.[2] For instance, K₃PO₄ is often more effective in polar solvents.

  • Degassing: Thoroughly degas your solvent to remove dissolved oxygen, which can deactivate the palladium catalyst. This is critical for all palladium-catalyzed reactions.

Q2: I am observing significant homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction with 3-iodobenzothiophene. How can I minimize this side reaction?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often influenced by the solvent and the presence of copper co-catalysts.

Troubleshooting Steps:

  • Solvent Choice: Polar solvents like DMF can sometimes promote homocoupling, especially in the presence of copper(I) iodide.[3] Nonpolar solvents such as toluene may suppress this side reaction by reducing the solubility and reactivity of the copper acetylide intermediates.[3] Amine solvents, or using an amine as a co-solvent (like triethylamine), can also be effective.

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher catalyst loading or a more active palladium catalyst, it eliminates the primary pathway for Glaser coupling.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling.

Q3: My Heck reaction with 3-iodobenzothiophene is not proceeding to completion. What solvent adjustments can I try?

A3: Incomplete conversion in Heck reactions can be due to catalyst deactivation or unfavorable reaction kinetics, both of which are influenced by the solvent.

Troubleshooting Steps:

  • Solvent Polarity: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used and are often effective due to their ability to stabilize the polar intermediates in the catalytic cycle.[5]

  • Temperature: Ensure the reaction temperature is appropriate for the chosen solvent (i.e., close to its boiling point for reflux conditions). If using a lower-boiling solvent like THF, you may need to switch to a higher-boiling one like dioxane or toluene to achieve the necessary activation energy.

  • Ionic Liquids: For some Heck reactions, ionic liquids can be a good alternative to traditional organic solvents, sometimes proceeding in the absence of phosphine ligands.

Nucleophilic Aromatic Substitution (SNAr)

Q4: My SNAr reaction on an activated 3-iodobenzothiophene is slow. How can I accelerate it using solvent choice?

A4: The rate of SNAr reactions is highly sensitive to the solvent's ability to solvate the charged intermediates.

Troubleshooting Steps:

  • Solvent Type: Polar aprotic solvents are generally the best choice for SNAr reactions.[6] Solvents like DMSO, DMF, and acetonitrile excel at solvating the cationic counter-ion of the nucleophile, leaving the "naked" anionic nucleophile highly reactive.[6] Rate enhancements of several orders of magnitude can be observed when switching from a protic to a polar aprotic solvent.[6]

  • Protic Solvents: Avoid polar protic solvents (e.g., methanol, ethanol, water) if possible. These solvents can form strong hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which slows down the reaction.

  • Ionic Liquids: Room-temperature ionic liquids have also been shown to accelerate SNAr reactions on thiophene systems compared to conventional solvents like methanol or benzene.

Data Presentation

The following tables summarize the effect of different solvents on the yield of palladium-catalyzed cross-coupling reactions. While the data presented is for thiophene derivatives analogous to 3-iodobenzothiophene, the observed trends are highly relevant for optimizing your reactions.

Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde with Phenylboronic Ester [7]

EntrySolvent (v/v)BaseCatalystYield (%)
1Toluene/H₂O (4:1)K₃PO₄Pd(PPh₃)₄85
21,4-DioxaneK₃PO₄Pd(PPh₃)₄66
3DMFK₃PO₄Pd(PPh₃)₄Moderate

Reaction Conditions: 4-bromothiophene-2-carbaldehyde (1 equiv.), phenylboronic pinacol ester (1.2 equiv.), base (2 equiv.), catalyst (5 mol%), 85-90 °C.

Table 2: Solvent Optimization for the Carbonylative Sonogashira Coupling of Iodobenzene and Phenylacetylene [3]

EntrySolventYield (%)
1Toluene93
2MeCN64
3THF63
41,4-Dioxane51
5DME49

Reaction Conditions: Iodobenzene (1 equiv.), phenylacetylene (1.2 equiv.), Et₃N, CO (1 atm), Pd/Fe₃O₄ catalyst (1 mol%), 130 °C.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Iodobenzothiophene

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine 3-iodobenzothiophene (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]

General Protocol for Sonogashira Coupling of 3-Iodobenzothiophene

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dry Schlenk flask, add 3-iodobenzothiophene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene or triethylamine) via syringe, followed by the terminal alkyne (1.1-1.2 equiv.) and a base (e.g., triethylamine, if not used as the solvent, 2-3 equiv.).

  • Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to reflux). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L2-I OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Complex Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Complex Boronate Ar'B(OR)2 Boronate->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation RedElim Reductive Elimination PdII_Ar_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide 3-Iodobenzothiophene ArylIodide->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental_Workflow start Start setup 1. Reaction Setup (Substrates, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->react workup 5. Aqueous Work-up (Quench, Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Caption: General experimental workflow for cross-coupling.

SNAr_Mechanism Reactants 3-Iodobenzothiophene + Nucleophile (Nu-) Addition Nucleophilic Addition Reactants->Addition Meisenheimer Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer Elimination Elimination of Iodide Meisenheimer->Elimination Product Substituted Benzothiophene Elimination->Product

References

Technical Support Center: Suzuki Reactions Involving Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving benzothiophene scaffolds.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and execution of Suzuki reactions with benzothiophenes.

Question: I am observing low or no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in Suzuki couplings of benzothiophenes can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning:

    • Issue: The palladium catalyst is one of the most critical components. Its activity can be compromised by impurities or interactions with the benzothiophene substrate itself. Sulfur compounds are known poisons for palladium catalysts.[1][2][3]

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure all reagents, especially the boronic acid and solvents, are of high purity to avoid introducing catalyst poisons.

      • Degas Thoroughly: Oxygen can lead to the formation of undesired byproducts and deactivate the catalyst.[4] Ensure the reaction mixture is properly degassed with an inert gas like argon or nitrogen.[5]

      • Ligand Selection: For sulfur-containing substrates like benzothiophene, consider using electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can stabilize the palladium catalyst and promote efficient oxidative addition.

      • Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species in situ. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄.[5][6]

  • Boronic Acid Decomposition (Protodeboronation):

    • Issue: Benzothiophene boronic acids can be unstable under the reaction conditions and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.

    • Troubleshooting Steps:

      • Use a Stoichiometric Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some decomposition.[5]

      • Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its amount can sometimes reduce the rate of protodeboronation.

      • Choice of Base: A weaker base like K₃PO₄ or Cs₂CO₃ may be less harsh and minimize boronic acid degradation compared to stronger bases.[6]

      • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and can be a viable alternative to the free boronic acids.

  • Sub-optimal Reaction Conditions:

    • Issue: The choice of solvent, base, and temperature is crucial and often substrate-dependent.

    • Troubleshooting Steps:

      • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution for the base is common.[5][6] The solubility of the benzothiophene substrate and the boronic acid should be considered.

      • Base Selection: The base not only facilitates the transmetalation step but also influences the reaction rate and side reactions. K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5][6] The optimal base should be determined empirically.

      • Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause significant decomposition of starting materials or products. A typical range is 80-100 °C.[5][7]

Question: I am having difficulty purifying my benzothiophene product. What are common impurities and how can I remove them?

Answer:

Purification of the coupled benzothiophene product can be challenging due to the presence of various side products and unreacted starting materials.

Common Impurities & Purification Strategies:

  • Unreacted Starting Materials:

    • Issue: Unreacted bromobenzothiophene or benzothiophene boronic acid can co-elute with the product during chromatography.

    • Purification:

      • Column Chromatography: Careful selection of the eluent system is critical. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from the starting materials.

      • Aqueous Wash: Excess boronic acid can often be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) during the workup.

  • Homocoupling Products:

    • Issue: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4]

    • Purification: These byproducts are typically less polar than the desired cross-coupled product and can often be separated by column chromatography.

  • Residual Palladium Catalyst:

    • Issue: Traces of palladium can remain in the final product, which is often undesirable, especially in pharmaceutical applications.

    • Purification:

      • Filtration: Passing the crude product solution through a pad of Celite® can help remove some of the precipitated palladium black.

      • Aqueous Workup: A thorough aqueous workup can help remove water-soluble palladium salts.

      • Specialized Scavengers: For very low levels of palladium, specialized palladium scavengers can be employed.

  • Recrystallization:

    • For Crystalline Products: If the benzothiophene product is a solid, recrystallization can be a highly effective purification method. A mixed solvent system, such as alcohol and water, may be effective for purifying benzothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki reaction involving a benzothiophene?

A1: A typical workup procedure involves:

  • Cooling the reaction mixture to room temperature.[5]

  • Diluting the mixture with an organic solvent like ethyl acetate and water.[5]

  • Transferring the mixture to a separatory funnel and separating the organic layer.

  • Extracting the aqueous layer one or more times with the organic solvent.[5]

  • Combining the organic layers and washing with brine to remove residual water and inorganic salts.[5]

  • Drying the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.[5]

  • Filtering off the drying agent and concentrating the solvent under reduced pressure to obtain the crude product.[5]

  • Purifying the crude product, typically by flash column chromatography on silica gel or recrystallization.[5]

Q2: Can the sulfur in the benzothiophene ring poison the palladium catalyst?

A2: Yes, sulfur-containing compounds, including thiophenes and by extension benzothiophenes, are known to be potential poisons for palladium catalysts.[1][2][3] This can lead to decreased catalytic activity and lower reaction yields. The use of robust ligands, such as bulky, electron-rich phosphines, can help mitigate this effect by stabilizing the palladium center.

Q3: How do I monitor the progress of my Suzuki reaction?

A3: The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.[5]

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings involving thiophene and benzothiophene derivatives.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-7-chloro-1-benzothiophene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O9012-24>95[5]
2-BromothiophenePhenylboronic acidPd(II)-aminonicotinaldehyde complexK₂CO₃Water100-High[8]
2,5-Dibromo-3-hexylthiopheneVarious arylboronic acids (2.5)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-Moderate to Good[6]
2-Bromo-5-(bromomethyl)thiopheneVarious arylboronic acids (1.1)Pd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O901225-76[9][10]
3-Bromobenzoic acidArylboronic acid (1.2)[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3)WaterRoom Temp1.5High[7]

Experimental Protocols

Protocol 1: Selective Suzuki Coupling of 3-Bromo-7-chloro-1-benzothiophene [5]

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of 3-bromo-7-chloro-1-benzothiophene with an arylboronic acid.

  • Materials:

    • 3-bromo-7-chloro-1-benzothiophene

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Degassed water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-7-chloro-1-benzothiophene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[5]

    • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.[5]

    • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[5]

    • Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

    • Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.[5]

    • Monitor the reaction progress by TLC or LC-MS.[5]

    • Perform the standard aqueous workup as described in the FAQ section.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.[5]

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki Coupling of Benzothiophenes reagents 1. Reagent Setup - Benzothiophene Halide - Boronic Acid - Base (e.g., K2CO3) - Catalyst/Ligand (e.g., Pd(OAc)2/PPh3) solvent 2. Solvent Addition - 1,4-Dioxane - Degassed Water reagents->solvent degas 3. Degassing - Purge with Ar or N2 solvent->degas reaction 4. Reaction - Heat to 90-100 °C - Stir for 12-24h degas->reaction monitor 5. Monitoring - TLC or LC-MS reaction->monitor workup 6. Aqueous Workup - Dilute with EtOAc/Water - Separate Layers - Wash with Brine - Dry over Na2SO4 monitor->workup Reaction Complete purify 7. Purification - Concentrate Crude Product - Column Chromatography or Recrystallization workup->purify characterize 8. Characterization - NMR, MS purify->characterize

Caption: A step-by-step workflow for the synthesis and isolation of benzothiophene products from a Suzuki reaction.

Troubleshooting_Guide Troubleshooting Guide for Low Yield in Benzothiophene Suzuki Reactions start Low or No Product Formation check_catalyst 1. Check Catalyst System start->check_catalyst check_boronic 2. Check Boronic Acid Stability check_catalyst->check_boronic Catalyst OK sol_catalyst Solutions: - Use high-purity reagents - Ensure thorough degassing - Use bulky, electron-rich ligands - Try a different Pd source (Pd(0) vs Pd(II)) check_catalyst->sol_catalyst Poisoning/Deactivation Suspected check_conditions 3. Check Reaction Conditions check_boronic->check_conditions Boronic Acid OK sol_boronic Solutions: - Use 1.2-1.5 eq. of boronic acid - Use a milder base (K3PO4) - Consider using a boronic ester check_boronic->sol_boronic Protodeboronation Suspected sol_conditions Solutions: - Screen different solvents (Dioxane, Toluene) - Screen different bases (K2CO3, K3PO4, Cs2CO3) - Optimize temperature (80-100 °C) check_conditions->sol_conditions Conditions Sub-optimal

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions involving benzothiophenes.

References

"removal of palladium catalyst from reaction mixture"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of palladium catalysts from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols to ensure the purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most prevalent methods for palladium removal include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or phosphine functionalities).[1][2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][3][4] This method is effective for insoluble palladium species.[3]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[3][4][5] This is particularly useful when high purity is required.[5]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[2][6] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[2][6]

  • Extraction: Employing liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase, separate from the product in an organic phase.[1][3][7]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Form of the palladium residue: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid). Filtration is suitable for heterogeneous catalysts, while scavenging, chromatography, or crystallization are better for homogeneous ones.[1][2]

  • Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • Solvent system: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]

  • Required purity level: For stringent requirements, a combination of methods, such as chromatography followed by a scavenger, might be necessary to reach low ppm levels.[1][8]

Q3: What is Celite and how does it aid in palladium removal?

A3: Celite is a diatomaceous earth that is often used as a filter aid. For palladium removal, a pad of Celite (typically 1-2 cm thick) is prepared in a funnel.[1][3] When the reaction mixture is passed through this pad, the fine particles of heterogeneous palladium catalyst, which might otherwise pass through standard filter paper, are trapped.[1][3][4]

Q4: Can activated carbon be used for palladium removal?

A4: Yes, activated carbon is an effective and low-cost adsorbent for removing palladium residues.[9][10] It can selectively adsorb palladium, often regardless of its oxidation state.[9] However, one potential drawback is the non-selective adsorption of the desired product, which can lead to yield loss.[11][12]

Q5: How do I quantify the amount of residual palladium in my sample?

A5: The standard methods for quantifying residual palladium in active pharmaceutical ingredients (APIs) are elemental analysis techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption (AA) spectroscopy.[6][13][14] These methods are highly sensitive and can detect palladium levels down to parts-per-billion (ppb). For more rapid, semi-quantitative analysis in a process development setting, fluorescence-based methods are also available.[6][13][15]

Troubleshooting Guides

Problem 1: Residual Palladium Detected After Filtration
  • Symptom: Your final product still contains palladium after filtering the reaction mixture.

  • Possible Causes & Solutions:

    • Soluble Palladium Species: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[1] You can sometimes induce precipitation by adding an anti-solvent.[1]

    • Fine Palladium Particles: The palladium particles may be too fine to be captured by standard filter paper.

      • Use a Finer Filter: Switch to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[1]

      • Optimize Celite Bed Filtration: Ensure you are using a well-packed Celite bed of sufficient thickness (1-2 cm).[1][3]

    • Colloidal Palladium: Colloidal palladium can be difficult to remove by simple filtration.

      • Adsorption: Treat the mixture with activated carbon to adsorb the colloidal palladium before filtration.[1]

Problem 2: Low Efficiency of Palladium Scavengers
  • Symptom: Residual palladium levels remain high even after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[1] It's often beneficial to screen a small panel of different scavengers to find the most effective one for your specific system.[1]

    • Insufficient Scavenger Loading or Reaction Time: Increase the amount of scavenger or the stirring time. The manufacturer's recommendation is a good starting point, but optimization may be required.[1]

    • Poor Mass Transfer: Ensure adequate mixing to allow the scavenger to interact with the palladium species in the solution.

Problem 3: Significant Product Loss During Palladium Removal
  • Symptom: The yield of your final product is significantly lower after the palladium removal step.

  • Possible Causes & Solutions:

    • Product Binding to Adsorbent: Your product may be adsorbing to the activated carbon or scavenger.

      • Reduce Adsorbent Amount: Use the minimum effective amount of the adsorbent.[1]

      • Wash Thoroughly: After filtration, wash the adsorbent with fresh solvent to recover any bound product.[1]

      • Change Adsorbent/Method: Try a different type of scavenger or switch to a different purification method like crystallization or extraction.[1]

Data Presentation: Efficiency of Palladium Removal Methods

The following table summarizes the efficiency of various palladium removal methods from different sources. Note that efficiency can be highly dependent on the specific reaction conditions, substrate, and form of palladium.

Removal MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
Scavengers
SiliaMetS Thiol2400≤ 16> 99.3[16]
SiliaMetS Thiourea2400≤ 16> 99.3[16]
MP-TMT852< 9 (LOD)> 99[11][17]
Si-TMT300< 1> 99.6[18]
PhosphonicS SPM32~2100 (from 105mg Pd(OAc)2 in 50mL)~27 (after 2h)98.7[19]
Activated Carbon
Darco KB-B300< 1> 99.6[18]
Nuchar AquaGuard (with 1,2-ethanedithiol)9100< 273> 97[18]
Carboxen® 564Not specifiedSignificant reduction-[20]
Chromatography
Flash Column Chromatography>5000 (in some cases)Often < 100~90 on average[8]
Combined Methods
Column Chromatography + Si-TMT>5000 (in some cases)< 100 (all cases)~98 on average[8]

LOD: Limit of Detection

Experimental Protocols

Protocol 1: Palladium Removal Using Celite Filtration
  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed. Pre-wet the Celite pad with the solvent being used.[1]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1][3] Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[1]

  • Wash and Collect: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1][3] Combine the filtrates, which contain the product now free of heterogeneous palladium catalyst.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
  • Select the Scavenger: Choose an appropriate scavenger based on the palladium's likely oxidation state and the solvent system.[1]

  • Add Scavenger: Add the recommended amount of the solid-supported scavenger (often specified in wt% or equivalents) to the reaction mixture.[1][5]

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filter: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1][2]

  • Wash and Concentrate: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2] Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[5]

  • Analyze: Analyze the purified product for residual palladium content using a suitable analytical method like ICP-MS.[5]

Protocol 3: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.[5]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[5]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[5]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[5]

  • Washing: Wash the Celite/carbon cake with fresh solvent.[5]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[5]

  • Analysis: Determine the final palladium concentration in the product.[5]

Visualizations

Palladium_Removal_Troubleshooting Start Start: Residual Pd Detected Check_Form What is the form of the Pd catalyst? Start->Check_Form Heterogeneous Heterogeneous (e.g., Pd/C) Check_Form->Heterogeneous Insoluble Homogeneous Homogeneous (Soluble) Check_Form->Homogeneous Soluble Troubleshoot_Filtration Troubleshoot Filtration Heterogeneous->Troubleshoot_Filtration Use_Scavenger Use Scavengers Homogeneous->Use_Scavenger Use_Chromatography Use Chromatography Homogeneous->Use_Chromatography Use_Crystallization Use Crystallization/Extraction Homogeneous->Use_Crystallization Filtration_Options Optimize Filtration: - Use Celite Pad - Finer Porosity Filter - Treat with Activated Carbon (for colloids) Troubleshoot_Filtration->Filtration_Options Scavenger_Troubleshooting Troubleshoot Scavenger: - Screen different scavengers - Increase loading/time - Optimize mixing Use_Scavenger->Scavenger_Troubleshooting Check_Product_Loss Is there significant product loss? Use_Chromatography->Check_Product_Loss Use_Crystallization->Check_Product_Loss Filtration_Options->Check_Product_Loss Scavenger_Troubleshooting->Check_Product_Loss Product_Loss_Solutions Reduce adsorbent amount Wash adsorbent thoroughly Change removal method Check_Product_Loss->Product_Loss_Solutions Yes End_Success Success: Low Pd Levels Check_Product_Loss->End_Success No End_Failure Problem Persists: Consult Specialist Product_Loss_Solutions->End_Failure

Caption: Troubleshooting workflow for palladium catalyst removal.

Scavenger_Workflow Start Start: Reaction Mixture with Soluble Pd Select_Scavenger Select Appropriate Solid-Supported Scavenger Start->Select_Scavenger Add_Scavenger Add Scavenger to Mixture Select_Scavenger->Add_Scavenger Stir_Mixture Stir (1-18h at RT or elevated temp) Add_Scavenger->Stir_Mixture Filter_Mixture Filter to Remove Scavenger Stir_Mixture->Filter_Mixture Wash_Scavenger Wash Scavenger with Fresh Solvent Filter_Mixture->Wash_Scavenger Combine_Filtrate Combine Filtrate and Washings Wash_Scavenger->Combine_Filtrate Concentrate Concentrate to Obtain Purified Product Combine_Filtrate->Concentrate Analyze Analyze for Residual Pd (ICP-MS) Concentrate->Analyze End End: Purified Product Analyze->End

Caption: General workflow for palladium removal using a scavenger.

References

"characterization of impurities in Methyl 3-iodobenzo[b]thiophene-2-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-iodobenzo[b]thiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from side reactions during the electrophilic iodination of the Methyl benzo[b]thiophene-2-carboxylate starting material. These can include:

  • Unreacted Starting Material: Incomplete reaction leaving Methyl benzo[b]thiophene-2-carboxylate.

  • Di-iodinated Species: Over-reaction leading to the formation of di-iodobenzo[b]thiophene-2-carboxylates. Electrophilic substitution on 2-substituted benzo[b]thiophenes typically occurs at the 3-position, but further substitution might occur on the benzene ring.[1]

  • Other Regioisomers: Depending on the reaction conditions, minor amounts of other mono-iodinated isomers may form.

  • Oxidized Byproducts: If the reaction conditions are too harsh or oxidizing agents are present, oxidation of the thiophene ring or other substituents can occur.[2]

  • Residual Solvents and Reagents: Impurities from the chemicals used in the synthesis and workup.

Q2: My iodination reaction is showing low or no conversion to the desired product. What are the common causes and how can I fix this?

A2: Low or no yield in iodination reactions can be due to several factors. A systematic approach to troubleshooting this issue involves checking substrate reactivity, reagent purity, and reaction conditions. For electron-rich substrates like benzo[b]thiophenes, ensure the purity of your starting material and the quality of the iodinating agent (e.g., Iodine Monochloride, N-Iodosuccinimide).[3]

Q3: How can I control the formation of di-iodinated impurities?

A3: To improve selectivity for the mono-iodinated product, you can:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to your substrate. Using a 1:1 or even a slight sub-stoichiometric amount can favor mono-iodination.[3]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can significantly improve selectivity.[3]

  • Solvent Choice: The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents may help to moderate the reaction.[3]

Troubleshooting Guide

Issue 1: Identification of an Unknown Impurity by HPLC

An unknown peak is observed in the HPLC chromatogram of your crude product.

Troubleshooting Workflow:

start Unknown Peak in HPLC lcms Analyze by LC-MS start->lcms compare Compare Mass to Expected Impurities lcms->compare nmr Isolate by Prep-HPLC and Analyze by NMR structure Elucidate Structure using 1H, 13C, COSY, HSQC nmr->structure identify Impurity Identified compare->identify Mass Matches no_match Mass does not match expected impurities compare->no_match No Match structure->identify no_match->nmr

Caption: Workflow for identifying unknown impurities.

Experimental Protocols:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Use a gradient elution method, for example, starting with a high percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile with 0.1% formic acid.

    • Monitor the elution profile with a UV detector and a mass spectrometer (in both positive and negative ion modes).

    • Determine the molecular weight of the unknown impurity from its mass spectrum.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Develop a suitable HPLC method to achieve good separation between the main product and the impurity.

    • Scale up the injection volume on a preparative HPLC system to isolate a sufficient amount of the impurity.

    • Collect the fraction corresponding to the unknown peak.

    • Remove the solvent under reduced pressure to obtain the isolated impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra.

    • Analyze the spectra to elucidate the structure of the impurity.

Issue 2: Poor Yield of this compound

The overall yield of the desired product is consistently low.

Troubleshooting Workflow:

start Low Product Yield check_reagents Verify Purity of Starting Material and Reagents start->check_reagents optimize_stoichiometry Optimize Stoichiometry of Iodinating Agent check_reagents->optimize_stoichiometry optimize_temp Optimize Reaction Temperature optimize_stoichiometry->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time workup Review Workup Procedure for Product Loss optimize_time->workup purification Optimize Purification Method workup->purification improved Improved Yield purification->improved

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols:

  • Reagent Purity Check:

    • Analyze the starting material (Methyl benzo[b]thiophene-2-carboxylate) by HPLC and NMR to ensure its purity.

    • If using a commercial iodinating agent, use a fresh batch from a reputable supplier. If prepared in-house, verify its concentration and purity.

  • Reaction Optimization:

    • Set up a series of small-scale reactions.

    • Stoichiometry: Vary the equivalents of the iodinating agent (e.g., 1.0, 1.1, 1.2 equivalents).

    • Temperature: Run reactions at different temperatures (e.g., 0 °C, room temperature, and slightly elevated temperatures).

    • Time: Monitor the reaction progress by TLC or HPLC at different time points to determine the optimal reaction time.

    • Analyze the crude reaction mixture of each small-scale reaction by HPLC to determine the conditions that give the highest yield of the desired product and the lowest amount of impurities.

  • Workup and Purification Optimization:

    • During the aqueous workup, ensure the pH is controlled to prevent degradation of the product.

    • If using column chromatography for purification, experiment with different solvent systems to achieve the best separation and minimize product loss on the column.

Data Presentation: Common Impurities

The following table summarizes potential impurities, their likely origin, and key analytical data for characterization. Note that some data is inferred from related compounds due to the lack of specific literature on this exact synthesis.

Impurity NameStructureMolecular WeightProbable OriginExpected 1H NMR Signals (in CDCl₃, δ ppm)Expected Mass Spectrum (m/z)
Methyl benzo[b]thiophene-2-carboxylate Starting Material192.23Unreacted starting materialAromatic protons (7.4-8.0), singlet for OCH₃ (~3.9)[M+H]⁺ = 193
Methyl 3,X-di-iodobenzo[b]thiophene-2-carboxylate Di-substituted Product444.03Over-iodinationFewer aromatic protons, singlet for OCH₃ (~3.9)[M+H]⁺ = 445
Benzo[b]thiophene-2-carboxylic acid Hydrolyzed Product178.21Hydrolysis of the esterAbsence of OCH₃ signal, presence of a broad COOH proton signal[M-H]⁻ = 177

Note: 'X' in the di-iodinated species denotes an unknown position on the benzo ring.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodobenzo[b]thiophene versus 3-Bromobenzo[b]thiophene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Benzo[b]thiophene, a privileged structural motif, is frequently modified using palladium-catalyzed cross-coupling reactions to generate diverse molecular architectures. The choice of the halogen at the 3-position is a critical parameter that dictates the reactivity and, consequently, the reaction conditions required for successful coupling. This guide provides a comprehensive comparison of the reactivity of 3-iodobenzo[b]thiophene and 3-bromobenzo[b]thiophene in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Executive Summary

The reactivity of 3-halobenzo[b]thiophenes in palladium-catalyzed cross-coupling reactions follows the well-established trend based on the carbon-halogen bond dissociation energy: I > Br . This translates to milder reaction conditions, lower catalyst loadings, and often shorter reaction times for 3-iodobenzo[b]thiophene compared to its bromo counterpart. While 3-bromobenzo[b]thiophene is a more cost-effective starting material, its lower reactivity may necessitate more forceful conditions, which can be a limitation for sensitive substrates. This guide presents available experimental data to illustrate these differences and provides detailed protocols for these important transformations.

Factors Influencing Reactivity

The disparity in reactivity between 3-iodobenzo[b]thiophene and 3-bromobenzo[b]thiophene in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond. The weaker carbon-iodine (C-I) bond undergoes oxidative addition to the palladium(0) catalyst, the often rate-determining step of the catalytic cycle, more readily than the stronger carbon-bromine (C-Br) bond.

G cluster_reactivity Factors Influencing Reactivity Reactivity Relative Reactivity (I > Br) BDE Bond Dissociation Energy (C-I < C-Br) Reactivity->BDE OxidativeAddition Rate of Oxidative Addition (Faster for C-I) BDE->OxidativeAddition Conditions Reaction Conditions (Milder for Iodo) OxidativeAddition->Conditions

Caption: Logical relationship of factors influencing the relative reactivity of 3-halobenzo[b]thiophenes.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a summary of the reactivity of 3-iodo- and 3-bromobenzo[b]thiophene in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, supported by experimental data from the literature. It is important to note that a direct, side-by-side comparison under identical conditions is often unavailable; therefore, the data is presented to illustrate general trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in 3-iodobenzo[b]thiophene generally allows for the use of milder conditions and lower catalyst loadings to achieve high yields compared to 3-bromobenzo[b]thiophene.

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Iodobenzo[b]thiophene Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012~95 (estimated)
3-Bromobenzo[b]thiophene Arylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001685-95

Note: Data is compiled from representative procedures and may not be from direct comparative studies.

Sonogashira Coupling

In Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, the difference in reactivity is also pronounced. 3-Iodobenzo[b]thiophene can often be coupled at room temperature, whereas 3-bromobenzo[b]thiophene typically requires elevated temperatures. This is particularly advantageous when working with thermally sensitive alkynes.

Aryl HalideCoupling PartnerPd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Iodobenzo[b]thiophene PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6>90
3-Bromobenzo[b]thiophene PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene801280-90

Note: Data is compiled from representative procedures and may not be from direct comparative studies.

Heck Reaction

The Heck reaction couples the aryl halide with an alkene. While less commonly reported for direct comparison of 3-iodo- and 3-bromobenzo[b]thiophene, the general reactivity trend holds. The higher reactivity of the iodo- derivative can lead to higher yields and reduced side reactions, such as alkene isomerization.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Iodobenzo[b]thiophene StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1008>85
3-Bromobenzo[b]thiophene StyrenePd(OAc)₂ (5)P(o-tolyl)₃ (10)K₂CO₃DMF1202470-85

Note: Data is compiled from representative procedures and may not be from direct comparative studies.

Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination of 3-iodobenzo[b]thiophene can often be achieved under milder conditions than that of 3-bromobenzo[b]thiophene. This is particularly beneficial when coupling with volatile amines or substrates containing sensitive functional groups.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Iodobenzo[b]thiophene MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene8012>90
3-Bromobenzo[b]thiophene MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102480-90

Note: Data is compiled from representative procedures and may not be from direct comparative studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_workflow General Cross-Coupling Workflow start Start setup Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) start->setup solvent Add Solvent setup->solvent reaction Heat & Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification end Product purification->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromobenzo[b]thiophene with an Arylboronic Acid

  • Materials: 3-Bromobenzo[b]thiophene (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol), toluene (5 mL), and water (1 mL).

  • Procedure:

    • To a flame-dried Schlenk tube, add 3-bromobenzo[b]thiophene, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed toluene and water.

    • Heat the reaction mixture to 100 °C and stir for 16 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 3-Iodobenzo[b]thiophene with a Terminal Alkyne

  • Materials: 3-Iodobenzo[b]thiophene (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), triethylamine (3.0 mmol), and anhydrous THF (10 mL).

  • Procedure:

    • To a flame-dried Schlenk tube, add 3-iodobenzo[b]thiophene, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Protocol 3: Heck Reaction of 3-Bromobenzo[b]thiophene with Styrene

  • Materials: 3-Bromobenzo[b]thiophene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tolyl)₃ (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol), and anhydrous DMF (5 mL).

  • Procedure:

    • To a sealed tube, add 3-bromobenzo[b]thiophene, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.

    • Evacuate and backfill the tube with argon.

    • Add anhydrous DMF and styrene.

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination of 3-Bromobenzo[b]thiophene with Morpholine

  • Materials: 3-Bromobenzo[b]thiophene (1.0 mmol), morpholine (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), Cs₂CO₃ (1.4 mmol), and anhydrous dioxane (5 mL).

  • Procedure:

    • To a glovebox, add Pd(OAc)₂, BINAP, and Cs₂CO₃ to an oven-dried resealable Schlenk tube.

    • Add the 3-bromobenzo[b]thiophene, morpholine, and dioxane.

    • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Conclusion

The choice between 3-iodobenzo[b]thiophene and 3-bromobenzo[b]thiophene as a starting material in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost. 3-Iodobenzo[b]thiophene consistently demonstrates higher reactivity, enabling the use of milder reaction conditions and often providing higher yields in shorter reaction times. This is particularly advantageous for the synthesis of complex molecules with sensitive functional groups. Conversely, 3-bromobenzo[b]thiophene, while less reactive, is a more economical option. The selection of the appropriate halide should be guided by the specific requirements of the synthetic target, the sensitivity of the substrates, and economic considerations. The data and protocols provided in this guide offer a valuable resource for researchers in making informed decisions for the efficient synthesis of functionalized benzo[b]thiophene derivatives.

A Comparative Spectroscopic Analysis of Methyl 3-Halobenzo[b]thiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of Methyl 3-iodobenzo[b]thiophene-2-carboxylate and its halogenated analogs. This guide provides a comparative analysis of available spectral data to aid in the identification and characterization of this class of compounds.

Comparative Spectral Data

The following tables summarize the available spectral data for Methyl 3-chlorobenzo[b]thiophene-2-carboxylate and Methyl 3-bromobenzo[b]thiophene-2-carboxylate.

Table 1: 1H NMR Spectral Data

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, AssignmentSolvent
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate7.93-7.85 (m, 1H, Ar-H), 7.51-7.40 (m, 3H, Ar-H), 3.96 (s, 3H, OCH3)CDCl3
Methyl 3-bromobenzo[b]thiophene-2-carboxylateData not available in searched resources.-
This compoundData not available in searched resources.-

Table 2: Infrared (IR) Spectral Data

CompoundKey IR Absorptions (cm-1)
Methyl 3-chlorobenzo[b]thiophene-2-carboxylateData available in spectral databases such as SpectraBase.
Methyl 3-bromobenzo[b]thiophene-2-carboxylateData not available in searched resources.
This compoundData not available in searched resources.

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate226.0 (M+), 228.0 (M++2)Data available in spectral databases such as SpectraBase.
Methyl 3-bromobenzo[b]thiophene-2-carboxylate270.9 (M+), 272.9 (M++2)Data not available in searched resources.
This compound317.9 (M+)Data not available in searched resources.

Experimental Protocols

The following are generalized experimental procedures for obtaining the spectral data discussed in this guide. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Data Acquisition:

  • Acquire 1H and 13C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

  • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Typical parameters for 1H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For 13C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

1. Sample Preparation (Solid):

  • Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone, methylene chloride). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Collect a background spectrum of the empty sample holder (or pure KBr pellet) before running the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct infusion.

  • Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for this type of molecule.

2. Mass Analysis and Detection:

  • The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comparative spectral analysis of Methyl 3-halobenzo[b]thiophene-2-carboxylates.

SpectroscopicAnalysisWorkflow cluster_compounds Target Compounds cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison Iodo This compound NMR NMR (1H, 13C) Iodo->NMR IR IR Iodo->IR MS MS Iodo->MS Bromo Methyl 3-bromobenzo[b]thiophene-2-carboxylate Bromo->NMR Bromo->IR Bromo->MS Chloro Methyl 3-chlorobenzo[b]thiophene-2-carboxylate Chloro->NMR Chloro->IR Chloro->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation ComparativeAnalysis Comparative Analysis StructureElucidation->ComparativeAnalysis Report Generate Report ComparativeAnalysis->Report

Caption: Workflow for Spectroscopic Analysis.

A Researcher's Guide to 1H NMR Interpretation of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of 1H NMR spectroscopy is pivotal for the structural elucidation of novel compounds. This guide provides a comparative analysis of 1H NMR data for substituted benzothiophenes, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data in accessible tables, detailing experimental protocols, and illustrating interpretative workflows, this document aims to be an indispensable resource for characterizing benzothiophene derivatives.

The benzothiophene ring system is a key heterocyclic motif found in a wide array of pharmacologically active molecules. The precise substitution pattern on this bicyclic structure profoundly influences its biological activity. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the substitution pattern and stereochemistry of these compounds. The chemical shifts (δ), coupling constants (J), and signal multiplicities of the protons provide a detailed fingerprint of the molecular structure.

Comparative Analysis of 1H NMR Data

The electronic environment of each proton in a substituted benzothiophene molecule dictates its resonance frequency. Electron-donating groups (EDGs) generally cause upfield shifts (lower δ values) of nearby protons, while electron-withdrawing groups (EWGs) lead to downfield shifts (higher δ values). The position of the substituent on either the benzene or the thiophene ring results in characteristic chemical shift and coupling patterns.

Unsubstituted Benzothiophene

The 1H NMR spectrum of unsubstituted benzothiophene serves as a baseline for understanding the effects of substitution. The protons on the thiophene ring (H2 and H3) are typically more deshielded than those on the benzene ring due to the heteroaromatic nature of the thiophene moiety.

ProtonChemical Shift (δ, ppm) in CDCl3
H2~7.44
H3~7.34
H4~7.88
H5~7.36
H6~7.34
H7~7.83

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

2-Substituted Benzothiophenes

Substitution at the C2 position primarily affects the chemical shift of the H3 proton. The nature of the substituent (EDG or EWG) will determine the extent and direction of this shift.

Substituent at C2H3 (δ, ppm)H7 (δ, ppm)Other Aromatic Protons (δ, ppm)
-CH3~7.15~7.757.20-7.30, 7.65-7.75
-CHO~8.10~7.957.40-7.60
-COCH3~7.90~7.907.35-7.55
-Ph~7.40~7.857.20-7.60
3-Substituted Benzothiophenes

When the substituent is at the C3 position, the most significant impact is on the chemical shift of the H2 proton.

Substituent at C3H2 (δ, ppm)H4/H7 (δ, ppm)Other Aromatic Protons (δ, ppm)
-CH3~7.25~7.807.20-7.40
-Br~7.45~7.857.30-7.50
-CHO~8.30~8.157.40-7.60
Disubstituted Benzothiophenes

In disubstituted benzothiophenes, the chemical shifts are influenced by the electronic effects of both substituents. The following table provides data for some 2,3-disubstituted derivatives.

Substituents (C2, C3)Aromatic Protons (δ, ppm)Other Signals (δ, ppm)
-COOEt, -COOEt7.43-7.51 (m, 2H), 7.83-7.86 (m, 1H), 7.92-7.95 (m, 1H)1.38-1.46 (m, 6H), 4.41 (q, J = 7.1 Hz, 2H), 4.50 (q, J = 7.1 Hz, 2H)[1]
-Ph, -Ph7.19-7.41 (m, 12H), 7.55-7.60 (m, 1H), 7.83-7.87 (m, 1H)-

Coupling Constants in Substituted Benzothiophenes

The coupling constants (J) provide valuable information about the connectivity of protons. In the benzothiophene ring system, the following typical coupling constants are observed:

CouplingTypeTypical Value (Hz)
J2,3ortho (thiophene)~5.5
J4,5, J5,6, J6,7ortho (benzene)7.0 - 8.5
J4,6, J5,7meta (benzene)1.0 - 3.0
J4,7para (benzene)< 1.0
J2,7, J3,7Long-range~0.7 - 0.9[2]

Long-range couplings, though small, can be crucial for unambiguous assignments, particularly the coupling between H3 and H7.[2]

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified benzothiophene derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry NMR tube. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.[1]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. In many modern deuterated solvents, TMS is already included.

2. NMR Spectrometer Setup:

  • The data presented in this guide was primarily acquired on 300 MHz or 400 MHz NMR spectrometers.[1]

  • Before acquiring the spectrum of the sample, the spectrometer's magnetic field should be shimmed to ensure homogeneity, which results in sharp, well-resolved peaks.

  • The receiver gain should be optimized to maximize the signal-to-noise ratio without causing signal clipping.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum using a standard pulse sequence.

  • The number of scans can be varied depending on the sample concentration; for a typical sample, 16 to 64 scans are usually sufficient.

  • The spectral width should be set to encompass all expected proton resonances, typically from -1 to 12 ppm for substituted benzothiophenes.

  • The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl3 at 7.26 ppm).[1]

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the substituted benzothiophene.

Visualization of the Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of a 1H NMR spectrum of a substituted benzothiophene.

interpretation_workflow cluster_analysis Spectral Analysis start Obtain 1H NMR Spectrum num_signals 1. Analyze Number of Signals (Number of non-equivalent protons) start->num_signals integration 2. Analyze Integration (Relative number of protons for each signal) num_signals->integration chem_shift 3. Analyze Chemical Shifts (δ) (Electronic environment of protons) integration->chem_shift coupling 4. Analyze Coupling Patterns (J) (Connectivity of protons) chem_shift->coupling edg_ewg EDG: Upfield shift EWG: Downfield shift chem_shift->edg_ewg EDG vs EWG effects structure Propose Structure coupling->structure ortho_meta_para Jortho > Jmeta > Jpara coupling->ortho_meta_para Ortho, Meta, Para, Long-range

References

A Comparative Guide to Cross-Coupling Methods for Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Aryl iodides are highly reactive and versatile substrates in a variety of palladium-catalyzed cross-coupling reactions, offering significant advantages in terms of reaction kinetics and catalyst efficiency. This guide provides a detailed comparison of the most prominent cross-coupling methods for aryl iodides: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. We present a comprehensive overview of their respective strengths, limitations, and typical experimental conditions, supported by quantitative data and detailed protocols to aid in reaction planning and optimization.

Performance Comparison of Key Cross-Coupling Methods

The choice of a specific cross-coupling method is dictated by the desired bond formation, functional group tolerance, and the availability of starting materials. The following tables summarize the key features and representative experimental data for the coupling of aryl iodides with various partners.

Table 1: General Comparison of Cross-Coupling Methods for Aryl Iodides
Reaction Bond Formed Coupling Partner Key Advantages Key Disadvantages
Suzuki-Miyaura C(sp²) - C(sp²)Organoboron ReagentsMild reaction conditions, high functional group tolerance, commercially available and stable reagents, low toxicity of byproducts.Requires a base for activation of the organoboron species.
Heck C(sp²) - C(sp²)AlkenesAtom economical (no organometallic reagent required), good for vinylation of aryl halides.Often requires higher temperatures, regioselectivity can be an issue with certain substrates.
Sonogashira C(sp²) - C(sp)Terminal AlkynesDirect formation of arylalkynes, mild reaction conditions, often proceeds at room temperature for aryl iodides.[1][2]Requires a copper co-catalyst in the traditional method, which can lead to homocoupling of the alkyne (Glaser coupling).[3]
Stille C(sp²) - C(sp²)Organotin ReagentsHigh functional group tolerance, air and moisture stable organostannanes.[4][5][6][7]Toxicity of organotin reagents and byproducts is a major concern.[7]
Buchwald-Hartwig C(sp²) - NAmines (1° or 2°)Excellent for the formation of arylamines, broad substrate scope including various amines.[8]Can be sensitive to steric hindrance, requires a strong base.
Table 2: Representative Reaction Conditions and Yields for Cross-Coupling of Aryl Iodides
Reaction Aryl Iodide Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura 4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O801295[9]
Heck IodobenzeneStyrenePd(OAc)₂ (2 mol%)K₂CO₃DMF601290-95[10]
Sonogashira 4-IodotoluenePhenylacetylenePd(PPh₃)₄ (2 mol%), CuI (5 mol%)Et₃NTHFRT498[2]
Stille IodobenzeneVinyltributyltinPd(PPh₃)₄ (2 mol%)-Toluene1001696[11]
Buchwald-Hartwig 4-IodotolueneAnilinePd₂(dba)₃ (1 mol%), P(t-Bu)₃ (3 mol%)NaOt-BuToluene802-1295[12]

Note: The conditions and yields presented are illustrative and may vary depending on the specific substrates and reaction scale.

Catalytic Cycles and Experimental Workflows

The following diagrams illustrate the generally accepted catalytic cycles for each cross-coupling reaction and a generalized experimental workflow.

Catalytic Cycles

The catalytic cycles for these palladium-catalyzed reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille), migratory insertion and β-hydride elimination (for Heck), and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_r Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product boronic_acid R-B(OH)₂ base Base boronic_acid->base borate [R-B(OH)₃]⁻ base->borate borate->transmetalation M⁺

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex migratory_insertion Migratory Insertion pd2_complex->migratory_insertion Alkene pd_alkene_complex Intermediate migratory_insertion->pd_alkene_complex beta_hydride_elimination β-Hydride Elimination pd_alkene_complex->beta_hydride_elimination beta_hydride_elimination->pd0 Regeneration + H-Base⁺X⁻ product Ar-Alkene beta_hydride_elimination->product alkene Alkene base Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_alkyne Ar-Pd(II)-C≡CR(L_n) transmetalation->ar_pd_alkyne reductive_elimination Reductive Elimination ar_pd_alkyne->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation terminal_alkyne R-C≡CH terminal_alkyne->cu_acetylide CuI, Base base Base Stille_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_r Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product organostannane R-Sn(R')₃ organostannane->transmetalation Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R₂NH pd_amine_complex [Ar-Pd(II)-I(L_n)(HNR₂)] amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)-NR₂(L_n) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product amine R₂NH base Base Experimental_Workflow cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira cluster_stille Stille cluster_buchwald Buchwald-Hartwig start General Setup: Inert atmosphere (N₂ or Ar) Dry solvents reagents Combine Aryl Iodide, Palladium Catalyst, and Ligand (if any) start->reagents add_coupling_partner Add Coupling Partner reagents->add_coupling_partner add_base_solvent Add Base (if required) and Solvent add_coupling_partner->add_base_solvent suzuki_partner Organoboron Reagent heck_partner Alkene sonogashira_partner Terminal Alkyne + CuI (optional) stille_partner Organotin Reagent buchwald_partner Amine reaction Heat to Reaction Temperature and Stir for Specified Time add_base_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification end Characterization of Product purification->end suzuki_base Aqueous Base (e.g., K₂CO₃) heck_base Organic or Inorganic Base (e.g., Et₃N, K₂CO₃) sonogashira_base Amine Base (e.g., Et₃N) stille_base Often Base-Free buchwald_base Strong Base (e.g., NaOt-Bu)

References

Comparative Biological Activities of Benzo[b]thiophene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various benzo[b]thiophene derivatives. While specific data on Methyl 3-iodobenzo[b]thiophene-2-carboxylate derivatives are limited in publicly available literature, this guide synthesizes findings from structurally related benzo[b]thiophene compounds, offering insights into their potential as therapeutic agents.

The benzo[b]thiophene scaffold is a versatile heterocyclic structure that has been extensively studied in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][4][5] The biological profile of these derivatives is significantly influenced by the nature and position of substituents on the benzo[b]thiophene core.[1]

Anticancer Activity

Numerous benzo[b]thiophene derivatives have been investigated for their potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways like STAT3.[1][6]

Table 1: Anticancer Activity of Selected Benzo[b]thiophene Derivatives
Compound/Derivative ClassCancer Cell Line(s)Potency Metric (IC50/GI50)Reference(s)
5-hydroxybenzothiophene hydrazide (16b)U87MG (glioblastoma)IC50 = 7.2 μM[7][8]
HCT-116, A549, HeLaGrowth inhibition[7][8]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5)85% of NCI-60 panelGI50 = 10.0 - 90.9 nM[6]
Leukemia, Colon, CNS, ProstateGI50 = 10 - 66.5 nM[6]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6)96% of NCI-60 panelGI50 = 21.1 - 98.9 nM[6]
Leukemia, CNS, ProstateGI50 = 21.2 - 50.0 nM[6]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13)Most of NCI-60 panelGI50 < 10.0 nM[6]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-2EC50 = 63.74 µM[9]
HepG2EC50 = 67.04 µM[9]
Panc-1EC50 = 76.72 µM[9]
IshikawaEC50 = 110.84 µM[9]
MDA-MB-231EC50 = 126.67 µM[9]
LNCaPEC50 = 127.59 µM[9]
HeLaEC50 = 146.75 µM[9]
Benzothieno[3,2-b]pyridine derivativeLOX IMVI~97% growth inhibition at 10 µM[10]
Benzothiazole derivative (4k)Pancreatic and Paraganglioma cells-[11]
Benzothiazole derivative (4l)Pancreatic and Paraganglioma cells-[11]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has driven the search for new antimicrobial agents, and benzo[b]thiophene derivatives have emerged as a promising class of compounds.[1][12] Their activity has been demonstrated against a range of both Gram-positive and Gram-negative bacteria, as well as fungi.[12]

Table 2: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives
Compound/Derivative ClassMicrobial Strain(s)Potency Metric (MIC)Reference(s)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)Staphylococcus aureus (including MRSA)4 µg/mL[13]
Tetrahydrobenzothiophene derivative (3b)Salmonella0.54 µM[14]
P. aeruginosa1.00 µM[14]
E. coli1.11 µM[14]
S. aureus1.11 µM[14]
Benzimidazolo benzothiophene derivatives (1e, 1g, 1h)Various bacteria10-20 µg/mL[15]
Benzothieno[3,2-b]pyridine derivative (4e)S. aureus, B. subtilis, A. baumannii4 µg/mL[10]
Fluorinated Benzothiophene-Indole Hybrid (3a)MRSA (USA300 Lac*lux)1 µg/mL[16]
MRSA (JE2)2 µg/mL[16]
Fluorinated Benzothiophene-Indole Hybrid (4d)MRSA (JE2)1 µg/mL[16]

Enzyme Inhibitory Activity

Benzo[b]thiophene derivatives have also been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For instance, certain derivatives have shown inhibitory activity against kinases and cholinesterases.

Table 3: Enzyme Inhibitory Activity of Selected Benzo[b]thiophene Derivatives
Compound/Derivative ClassTarget Enzyme(s)Potency Metric (IC50)Reference(s)
5-hydroxybenzothiophene hydrazide (16b)Clk411 nM[7][8]
DRAK187 nM[7][8]
Haspin125.7 nM[7][8]
Clk1163 nM[7][8]
Dyrk1B284 nM[7][8]
Dyrk1A353.3 nM[7][8]
Fluorinated Benzothiophene-Indole Hybrid (3c)Pyruvate Kinase (PK)1.6 µM[16]
Fluorinated Benzothiophene-Indole Hybrid (3f)Pyruvate Kinase (PK)2.1 µM[16]
Fluorinated Benzothiophene-Indole Hybrid (4f)Pyruvate Kinase (PK)2.3 µM[16]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. Below are methodologies for key assays cited in the literature for assessing the anticancer and antimicrobial properties of benzo[b]thiophene derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[17][18]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.[19][20]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[19][20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18][20]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.[18] The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[18]

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[12]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension.[12]

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Visualizing Cellular Mechanisms and Workflows

Understanding the underlying signaling pathways and experimental workflows is essential for drug discovery and development.

G General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay readout Spectrophotometric Reading viability_assay->readout calculation IC50/GI50 Calculation readout->calculation sar_analysis Structure-Activity Relationship (SAR) Analysis calculation->sar_analysis

Caption: Workflow for evaluating the in vitro cytotoxicity of novel compounds.

G Simplified STAT3 Signaling Pathway Inhibition receptor Cytokine Receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription inhibitor Benzo[b]thiophene Derivative inhibitor->stat3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by certain benzo[b]thiophene derivatives.

References

A Researcher's Guide to Cytotoxicity Assays for Novel Benzothiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the evaluation of the cytotoxic potential of novel benzothiophene compounds is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of commonly employed cytotoxicity assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs. Detailed experimental protocols and visual workflows are included to ensure clarity and reproducibility.

Comparison of Common Cytotoxicity Assays

The selection of a suitable cytotoxicity assay is paramount for obtaining accurate and reliable data. The three most widely used colorimetric assays for assessing the cytotoxicity of novel compounds are the MTT, LDH, and Neutral Red Uptake assays. Each assay is based on a different cellular mechanism and therefore offers unique advantages and disadvantages.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method that measures the metabolic activity of cells.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[1] This assay is known for its sensitivity in detecting cytotoxic events.[2]

The Lactate Dehydrogenase (LDH) assay is based on the measurement of LDH released from the cytosol of damaged cells into the culture medium.[3] LDH is a stable enzyme, and its presence in the supernatant is a reliable indicator of compromised cell membrane integrity.[3] This assay is particularly useful for detecting necrotic cell death.

The Neutral Red Uptake (NRU) assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[4] The amount of dye retained is proportional to the number of viable cells. The NRU assay is often considered to be a sensitive indicator of cytotoxicity, particularly for detecting early cytotoxic events.[2]

A comparative study on two hepatoma cell lines exposed to cadmium chloride revealed that the MTT and Neutral Red assays were the most sensitive in detecting cytotoxic events compared to the LDH leakage and protein assays.[2] Another study comparing these assays for different phytochemicals found no significant difference between the results from NRU and MTT assays.[4] The choice of assay can be influenced by the specific cell line and the mechanism of action of the compound being tested.

Quantitative Data on Benzothiophene Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of several novel benzothiophene derivatives against various human cancer cell lines, as determined by different cytotoxicity assays. A lower IC50 value indicates greater cytotoxic potency.

Compound IDCancer Cell LineAssayIC50 (µM)Reference
Benzothiophene Acrylonitrile Analog 5 Leukemia (CCRF-CEM)Not Specified0.01 - 0.0665[5]
CNS Cancer (SNB-19)Not Specified0.01 - 0.0665[5]
Colon Cancer (HCT-116)Not Specified0.01 - 0.0665[5]
Prostate Cancer (PC-3)Not Specified0.01 - 0.0665[5]
Benzothiophene Acrylonitrile Analog 6 Leukemia (K-562)Not Specified0.0212 - 0.05[5]
CNS Cancer (SF-268)Not Specified0.0212 - 0.05[5]
Prostate Cancer (DU-145)Not Specified0.0212 - 0.05[5]
Aminobenzo[b]thiophene 1,1-dioxide 15 Various Cancer Cell LinesNot Specified0.33 - 0.75[6]
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b) Breast Adenocarcinoma (MCF-7)Not SpecifiedNot Specified[7]
Non-small Cell Lung Cancer (NCI-H460)Not SpecifiedNot Specified[7]
CNS Cancer (SF-268)Not SpecifiedNot Specified[7]
Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate (8c) Breast Adenocarcinoma (MCF-7)Not SpecifiedNot Specified[7]
Non-small Cell Lung Cancer (NCI-H460)Not SpecifiedNot Specified[7]
CNS Cancer (SF-268)Not SpecifiedNot Specified[7]
5-3-(ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (9) Breast Adenocarcinoma (MCF-7)Not SpecifiedNot Specified[7]
Non-small Cell Lung Cancer (NCI-H460)Not SpecifiedNot Specified[7]
CNS Cancer (SF-268)Not SpecifiedNot Specified[7]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the benzothiophene compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[3]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the cell culture supernatant to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[3]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Seed and treat cells with the benzothiophene compounds in a 96-well plate as described in the previous protocols.

  • Neutral Red Incubation: After the treatment period, remove the culture medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.[4][9]

  • Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes of the viable cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control to determine the cytotoxicity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential mechanisms of action of benzothiophene compounds, the following diagrams have been generated using Graphviz.

CytotoxicityAssayWorkflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_nru Neutral Red Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding Treatment 4. Treat Cells & Incubate CellSeeding->Treatment CompoundPrep 3. Prepare Benzothiophene Dilutions CompoundPrep->Treatment MTT_add 5a. Add MTT Reagent Treatment->MTT_add LDH_supernatant 5b. Collect Supernatant Treatment->LDH_supernatant NRU_add 5c. Add Neutral Red Treatment->NRU_add MTT_solubilize 6a. Solubilize Formazan MTT_add->MTT_solubilize MTT_read 7a. Read Absorbance MTT_solubilize->MTT_read DataAnalysis 8. Calculate % Viability/Cytotoxicity MTT_read->DataAnalysis LDH_reaction 6b. Add Reaction Mix LDH_supernatant->LDH_reaction LDH_read 7b. Read Absorbance LDH_reaction->LDH_read LDH_read->DataAnalysis NRU_extract 6c. Extract Dye NRU_add->NRU_extract NRU_read 7c. Read Absorbance NRU_extract->NRU_read NRU_read->DataAnalysis IC50 9. Determine IC50 Values DataAnalysis->IC50

Caption: Experimental workflow for cytotoxicity assessment of benzothiophene compounds.

Some benzothiophene derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, certain benzo[b]thiophene 1,1-dioxide derivatives have been found to induce apoptosis through a reactive oxygen species (ROS)-mediated process involving both caspase-8 and mitochondria-dependent pathways.[10] Other studies have implicated the PI3K/Akt/mTOR and RhoA/ROCK signaling pathways in the apoptotic effects of benzothiophene-related compounds.[11][12] The following diagram illustrates a simplified model of apoptosis induction by a hypothetical benzothiophene compound.

ApoptosisSignalingPathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_caspase8 Extrinsic Pathway cluster_mitochondria Intrinsic Pathway cluster_nucleus Nucleus Benzothiophene Benzothiophene Compound ROS Increased ROS Benzothiophene->ROS Caspase8 Caspase-8 Activation Benzothiophene->Caspase8 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for benzothiophene-induced apoptosis.

References

A Comparative Guide to the Antimicrobial Activity of Synthesized Benzo[b]thiophene Acylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, benzo[b]thiophene acylhydrazones have garnered significant attention as a promising class of compounds. Their unique structural features, combining the benzo[b]thiophene scaffold with the versatile acylhydrazone moiety, have demonstrated potent antimicrobial activity against a range of clinically relevant microorganisms. This guide provides a comparative analysis of the antimicrobial performance of various synthesized benzo[b]thiophene acylhydrazones, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

Comparative Antimicrobial Activity

The antimicrobial efficacy of synthesized benzo[b]thiophene acylhydrazones has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various derivatives.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial properties of benzo[b]thiophene acylhydrazones, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA). A series of these compounds were synthesized by combining the benzo[b]thiophene nucleus with the acylhydrazone functional group, leading to the identification of several promising candidates.[1][2][3][4][5] One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration of 4 µg/mL against three different S. aureus strains, including methicillin- and daptomycin-resistant isolates.[1][2][3][4]

The antimicrobial screening of a novel series of acyl hydrazone derivatives synthesized by condensing acyl hydrazide of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid with various substituted aldehydes demonstrated significant inhibition against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Salmonella typhimurium, Escherichia coli) bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Benzo[b]thiophene Acylhydrazone Derivatives against Bacterial Strains

Compound IDR Group on Benzo[b]thiopheneR' Group on AcylhydrazoneS. aureus (µg/mL)S. aureus (MRSA) (µg/mL)B. cereus (µg/mL)E. coli (µg/mL)S. typhimurium (µg/mL)Reference
I.a H2-Pyridyl> 64> 64---[2]
I.b H3-Pyridyl> 64> 64---[2]
I.e H4-Pyridyl3232---[2]
II.b 6-Chloro2-Pyridyl44---[1][2][3][4]
HAS-01 -Substituted Phenyl--ActiveActiveActive[1]
HAS-03 -Substituted Phenyl--ActiveActiveActive[1]

Note: "-" indicates data not available in the cited sources. "Active" indicates reported activity where specific MIC values were not provided.

Antifungal Activity

The antifungal potential of benzo[b]thiophene derivatives has also been explored. Studies on di(hetero)arylamine derivatives of the benzo[b]thiophene system have shown broad-spectrum activity against clinically relevant Candida and Aspergillus species.[6] While specific data for a comprehensive series of benzo[b]thiophene acylhydrazones against a wide fungal panel is still emerging, preliminary findings suggest that this class of compounds holds promise for the development of novel antifungal agents. For instance, some synthesized hydrazide-hydrazones have been tested against yeasts belonging to Candida spp.[1]

Table 2: Antifungal Activity of Benzo[b]thiophene Derivatives

Compound ClassFungal SpeciesActivity (MIC in µg/mL)Reference
Di(hetero)arylamines of benzo[b]thiopheneCandida spp.Active[6]
Di(hetero)arylamines of benzo[b]thiopheneAspergillus spp.Active[6]
Hydrazide-hydrazonesCandida spp.Tested[1]

Note: "Active" indicates reported activity where specific MIC values were not provided. "Tested" indicates that the compounds were evaluated, but specific quantitative data was not available in the cited abstract.

Experimental Protocols

Synthesis of Benzo[b]thiophene Acylhydrazones

The synthesis of benzo[b]thiophene acylhydrazones is typically achieved through a multi-step process, starting from the corresponding benzo[b]thiophene-2-carboxylic acid.

Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide

  • Esterification: Benzo[b]thiophene-2-carboxylic acid is first converted to its methyl or ethyl ester. This is commonly achieved by reacting the carboxylic acid with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours. Upon cooling, the benzo[b]thiophene-2-carbohydrazide precipitates and can be collected by filtration.

Step 2: Synthesis of Benzo[b]thiophene Acylhydrazones

  • Condensation Reaction: Benzo[b]thiophene-2-carbohydrazide is condensed with a variety of substituted aldehydes or ketones in a suitable solvent like ethanol or methanol.[2][5]

  • A catalytic amount of glacial acetic acid is often added to facilitate the reaction.[7]

  • The reaction mixture is refluxed for a period ranging from a few hours to overnight.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated acylhydrazone product is collected by filtration, washed, and purified, typically by recrystallization.[2][7]

G cluster_0 Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide cluster_1 Step 2: Synthesis of Acylhydrazone A Benzo[b]thiophene-2-carboxylic Acid B Methyl/Ethyl Benzo[b]thiophene-2-carboxylate A->B Esterification (MeOH/EtOH, H+) C Benzo[b]thiophene-2-carbohydrazide B->C Hydrazinolysis (Hydrazine Hydrate) E Benzo[b]thiophene Acylhydrazone C->E Condensation (Ethanol, Acetic Acid cat.) D Substituted Aldehyde/Ketone D->E

General Synthetic Pathway for Benzo[b]thiophene Acylhydrazones.
Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is primarily determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to achieve a standardized concentration of microorganisms.

  • Serial Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (medium with inoculum, no compound) and negative controls (medium only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically included for comparison.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G A Overnight Culture of Microorganism B Standardized Inoculum A->B Dilution D Inoculation of Wells B->D C Serial Dilution of Test Compounds in 96-well Plate C->D E Incubation (e.g., 37°C, 24h) D->E F Visual Inspection for Growth E->F G Determination of MIC F->G G cluster_0 Benzo[b]thiophene Acylhydrazone cluster_1 Bacterial Cell A Compound B Cell Membrane Disruption A->B Interaction C Increased ROS Production A->C Induction D Enzyme/Protein Inhibition A->D Binding E Cell Death B->E C->E D->E

References

A Comparative Guide to the Enzymatic Inhibition Profiles of Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. Derivatives of this core structure have demonstrated significant potential as inhibitors of various key enzymes implicated in a range of pathologies, from neurodegenerative diseases to cancer. This guide provides a comparative overview of the enzymatic inhibition studies of benzo[b]thiophene derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to aid in the rational design and development of novel therapeutic agents.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of various benzo[b]thiophene derivatives against several key enzymes are summarized below. The data, presented in terms of IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), allows for a direct comparison of the potency and selectivity of these compounds.

Monoamine Oxidase (MAO) Inhibition

Benzo[b]thiophen-3-ol derivatives have been investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1] Imbalances in MAO activity are associated with neurological disorders such as Parkinson's and Alzheimer's diseases.

Compound ClassDerivativeTarget EnzymeIC50 (µM)
Benzo[b]thiophen-3-olsAurone derivativesrMAO-B11.6 - 26.3
Benzo[b]thiophen-3-olsIndanone derivativeshMAO-B0.0052 - 2.74
Benzo[b]thiophene-3-ole AnaloguesMethyl 2-((2-(4-nitrophenyl)-2-oxoethyl)sulfinyl)benzoatehMAO-A2.86
Cholinesterase (AChE and BChE) Inhibition

Benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference Compound (Galantamine) IC50 (µM)
Benzo[b]thiophene-chalcone hybridsCompound 5fAChE62.10-
Benzo[b]thiophene-chalcone hybridsCompound 5hBChE24.3528.08
2-Phenylbenzothiophene AnaloguesVariousAChE20.8 - 121.7-
Phosphoglycerate Dehydrogenase (PHGDH) Inhibition

Benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is often upregulated in cancer.[3]

Compound ClassDerivativeTarget EnzymeIC50 (µM)
Benzo[b]thiophene-1,1-dioxidesStatticPHGDH1.98 ± 0.66
Benzo[b]thiophene-1,1-dioxidesCompound B12PHGDH0.29 ± 0.02

Experimental Protocols

Detailed methodologies for the synthesis of benzo[b]thiophene derivatives and the enzymatic assays are provided below to ensure reproducibility and facilitate further research.

Synthesis of 2-Aroylbenzo[b]thiophen-3-ols

This one-pot synthesis method yields 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones.[4][5]

Materials:

  • 2-Mercaptobenzoic acid

  • Substituted aryl bromomethyl ketone

  • Triethylamine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-mercaptobenzoic acid and the respective aryl bromomethyl ketone in DMF.

  • Add triethylamine to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

The reaction is proposed to proceed via an SN2 reaction between the sulfhydryl group of 2-mercaptobenzoic acid and the bromomethyl ketone, followed by an intramolecular cyclization.[4]

Synthesis of Benzo[b]thiophene-Chalcone Hybrids

These derivatives can be synthesized via an intramolecular Wittig reaction.[6]

Materials:

  • 2-Mercaptobenzenemethanol

  • Triphenylphosphine hydrobromide

  • Acyl chlorides

  • Triethylamine

  • Toluene

Procedure:

  • Synthesize the Wittig reagent, 2-(sulphanylphenyl)methyltriphenylphosphonium bromide, by reacting 2-mercaptobenzenemethanol with triphenylphosphine hydrobromide.

  • React the phosphonium salt with the appropriate acyl chloride in the presence of triethylamine in dry toluene at reflux.

  • Monitor the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting benzo[b]thiophene-chalcone hybrid by column chromatography.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric assay that detects the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate like tyramine.[7][8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Tyramine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable fluorescent probe)

  • Benzo[b]thiophene derivatives (test compounds)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) in phosphate buffer.

  • Add the test compound or reference inhibitor at various concentrations and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of tyramine, HRP, and Amplex Red.

  • Measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity.[9][10][11]

Materials:

  • AChE (from electric eel) and BChE (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Benzo[b]thiophene derivatives (test compounds)

  • Phosphate buffer (pH 8.0)

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the enzyme (AChE or BChE) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 25°C.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, produced by the reaction of thiocholine (the product of substrate hydrolysis) with DTNB.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition and subsequently the IC50 value as described for the MAO assay.

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition Assay

The activity of PHGDH can be measured by monitoring the production of NADH, which can be coupled to a colorimetric or fluorometric reporter system.[12]

Materials:

  • Recombinant human PHGDH enzyme

  • 3-Phosphoglycerate (3-PG) (substrate)

  • NAD+ (cofactor)

  • Diaphorase

  • Resazurin (or other suitable indicator)

  • Benzo[b]thiophene derivatives (test compounds)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)

Procedure:

  • Prepare solutions of the test compounds.

  • In a 96-well plate, add the PHGDH enzyme, NAD+, diaphorase, and the test compound at various concentrations in the assay buffer.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrate, 3-PG.

  • Measure the increase in fluorescence (for resazurin to resorufin conversion) or absorbance at an appropriate wavelength over time.

  • Calculate the rate of reaction and determine the percentage of inhibition and IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the enzymatic inhibition of benzo[b]thiophene derivatives and a general experimental workflow for their study.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by Dopamine_synapse Dopamine Dopamine->Dopamine_synapse Release DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Produces Benzo_b_thiophene Benzo[b]thiophene Derivative Benzo_b_thiophene->MAO_B Inhibits Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binds to Signal_Transduction Signal Transduction (Improved Motor Control) Dopamine_Receptor->Signal_Transduction Activates

Caption: Inhibition of MAO-B by benzo[b]thiophene derivatives prevents dopamine degradation.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetylcholine_vesicle Acetylcholine (ACh) Acetylcholine ACh Acetylcholine_vesicle->Acetylcholine Release AChE AChE Acetylcholine->AChE Hydrolyzed by ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Produces Benzo_b_thiophene Benzo[b]thiophene Derivative Benzo_b_thiophene->AChE Inhibits Signal_Transduction Signal Transduction (Enhanced Cognition) ACh_Receptor->Signal_Transduction Activates

Caption: Inhibition of AChE by benzo[b]thiophene derivatives increases acetylcholine levels.

PHGDH_Inhibition cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_cancer_cell_metabolism Cancer Cell Metabolism Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P PHGDH PHGDH G3P->PHGDH PHP 3-Phosphohydroxypyruvate PHGDH->PHP Benzo_b_thiophene Benzo[b]thiophene Derivative Benzo_b_thiophene->PHGDH Inhibits PSAT1 PSAT1 PHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Nucleotide_Synthesis Nucleotide Synthesis Serine->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis Serine->Amino_Acid_Synthesis Cell_Proliferation Cell Proliferation (Inhibited) Nucleotide_Synthesis->Cell_Proliferation Amino_Acid_Synthesis->Cell_Proliferation

Caption: Inhibition of PHGDH by benzo[b]thiophene derivatives disrupts cancer cell metabolism.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Enzymatic Assays cluster_in_silico In Silico Studies cluster_lead_optimization Lead Optimization Synthesis Synthesis of Benzo[b]thiophene Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzymatic Inhibition Assay (MAO, AChE, BChE, PHGDH) Characterization->Enzyme_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Selectivity Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Docking Molecular Docking Docking->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General workflow for the study of benzo[b]thiophene derivatives as enzyme inhibitors.

References

Safety Operating Guide

Proper Disposal of Methyl 3-iodobenzo[b]thiophene-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Methyl 3-iodobenzo[b]thiophene-2-carboxylate, a halogenated organic compound. Adherence to these guidelines is essential for personnel safety and environmental protection.

Note: This information is based on general best practices for handling halogenated organic compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive guidance before handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant personnel are familiar with the potential hazards of this compound. While a specific SDS was not available, related compounds suggest that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause irritation to the skin and eyes.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A lab coat is mandatory to protect from spills.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

  • Segregation of Waste:

    • Immediately segregate waste containing this compound at the point of generation.

    • This includes unused product, solutions containing the compound, and any contaminated materials such as pipette tips, gloves, and absorbent paper.

    • Crucially, this compound is a halogenated organic substance due to the presence of iodine.[1][2] It must be disposed of in a designated "Halogenated Organic Waste" container.[1][2][3] Do not mix with non-halogenated organic waste or other incompatible waste streams like acids or bases.[3][4]

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.[5][6][7] For halogenated organic wastes, these are often specifically colored or labeled (e.g., green-labeled carboys).[3]

    • The container must be kept securely closed except when adding waste.[5][6]

    • Properly label the container with a "Hazardous Waste" tag before any waste is added.[5][6][8] The label must include:

      • The full chemical name: "this compound"

      • The concentration or approximate amount of each chemical constituent.

      • The relevant hazard classifications (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.

  • Storage of Waste:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of waste generation.[5]

    • The SAA should be a secondary containment area to prevent spills from reaching drains.

    • Ensure the storage area is cool, dry, and well-ventilated.[8]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a specified period (often not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6][7]

    • Complete all necessary paperwork, such as a hazardous waste disposal form, as required by your institution.[5]

Quantitative Data Summary

While specific quantitative data for this compound is not available without the SDS, the following table summarizes general quantitative limits for laboratory hazardous waste accumulation as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

ParameterGuidelineRegulatory Context
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous wasteEPA regulations for waste generation points.[6]
Acutely Toxic Waste (P-listed) Limit Up to 1 quart (liquid) or 1 kg (solid)Stricter limits for highly toxic substances.[6]
Storage Time Limit (Partially Filled Container) Up to 12 months from the first addition of wasteEnsures timely disposal and prevents degradation of containers.[5][6]
Time Limit for Removal of Full Container Within 3 days of the container becoming fullPrevents over-accumulation and associated risks.

Experimental Workflow for Disposal

Below is a visual representation of the logical steps to follow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_storage Storage & Collection start Start: Generation of Waste sds Consult Manufacturer's SDS start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate as Halogenated Organic Waste ppe->segregate sds->ppe container Select Designated, Compatible Waste Container segregate->container label_container Label Container with 'Hazardous Waste' and Chemical Name container->label_container store Store in Satellite Accumulation Area (SAA) label_container->store monitor Monitor Container Level and Storage Time store->monitor request_pickup Request Pickup from EHS/ Licensed Disposal Company monitor->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal Workflow for this compound.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling Methyl 3-iodobenzo[b]thiophene-2-carboxylate, including operational procedures and disposal plans. The following protocols are based on safety data for structurally similar compounds and general best practices for handling halogenated organic compounds. It is imperative to treat this compound with caution, assuming it may present hazards similar to related chemicals, which include skin and eye irritation and potential harm if swallowed.

Hazard Summary and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is required. The following table summarizes the recommended PPE based on the hazards associated with analogous benzothiophene derivatives.

Potential Hazard Required Personal Protective Equipment (PPE)
Eye Contact Chemical safety goggles or a face shield and safety glasses are mandatory.[1]
Skin Contact Chemical-resistant gloves (e.g., nitrile) and a full-coverage lab coat are required.[1][2]
Inhalation of Dust Work in a well-ventilated area or a chemical fume hood.[1] If dust formation is likely, a NIOSH-approved respirator may be necessary.
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • A recommended storage temperature is -10°C.[1]

3. Preparation and Use:

  • All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

  • Before use, inspect gloves for any signs of degradation or puncture.[1]

  • Measure and dispense the chemical carefully to avoid creating dust.

  • Ensure eyewash stations and safety showers are readily accessible.[5]

4. Accidental Release Measures:

  • In case of a spill, evacuate the immediate area.

  • Avoid generating dust.[4]

  • For a solid spill, gently sweep up the material and place it into a suitable, closed container for disposal.[1][4]

  • Do not let the product enter drains.[1]

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Chemical Waste:

    • Dispose of the compound and any contaminated materials in a designated, labeled, and sealed hazardous waste container.

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Non-disposable contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Retrieve Chemical from Storage B->C Proceed to Handling D Weigh and Dispense Chemical C->D E Perform Experimental Procedure D->E F Clean Work Area E->F Procedure Complete G Segregate and Label Waste F->G I Doff and Dispose of Contaminated PPE F->I H Dispose of Waste via Licensed Contractor G->H

Caption: Standard operating procedure for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.